1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(2-fluoro-6-nitro-3-phenylmethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-11(19)9-13-14(18(20)21)7-8-15(16(13)17)22-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDPRNDZBPRZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461395 | |
| Record name | 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288385-98-8 | |
| Record name | 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one, a compound of interest in medicinal chemistry and drug development. The proposed pathway is designed for efficiency and is based on established chemical transformations. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Proposed Synthetic Pathway
The synthesis of the target molecule, this compound, is strategically designed to proceed through the key intermediate, 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. This approach allows for the late-stage introduction of the benzyl protecting group, which can be advantageous for overall yield and purification. The synthesis is broken down into three primary stages:
-
Formation of the core scaffold: Nitration of 2-fluorophenol to yield 2-fluoro-6-nitrophenol.
-
Side-chain installation: Introduction of the propan-2-one moiety to the phenolic ring to form 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.
-
Final benzylation: Protection of the hydroxyl group with a benzyl group to afford the final product.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed three-stage synthesis of the target compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.
Stage 1: Synthesis of 2-Fluoro-6-nitrophenol
The initial step involves the regioselective nitration of commercially available 2-fluorophenol. The ortho-directing effect of the hydroxyl group and the activating nature of the fluorine atom guide the nitration to the desired position.
Experimental Protocol:
To a stirred solution of 2-fluorophenol (1 equivalent) in dichloromethane, 90% nitric acid (1.1 equivalents) is added slowly at a temperature maintained between -10°C and -5°C.[1] After the addition is complete, the reaction mixture is stirred for an additional hour at 0°C. The resulting mixture is then poured into ice water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-fluoro-6-nitrophenol as a yellow solid.[1]
| Parameter | Value | Reference |
| Starting Material | 2-Fluorophenol | [1] |
| Reagents | 90% Nitric Acid, Dichloromethane | [1] |
| Temperature | -10°C to 0°C | [1] |
| Reaction Time | ~2 hours | [1] |
| Yield | ~30% | [1] |
| Product Form | Yellow Solid | [1] |
Stage 2: Synthesis of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
This crucial step involves the introduction of the propan-2-one side chain onto the 2-fluoro-6-nitrophenol core. A plausible method for this transformation is a Lewis acid-catalyzed Fries rearrangement of the corresponding acetate ester, followed by methylation, or a direct C-alkylation with a suitable three-carbon electrophile. For the purpose of this guide, a direct C-alkylation with bromoacetone is proposed, a reaction that often requires careful optimization to favor C-alkylation over O-alkylation.
Experimental Protocol (Proposed):
To a solution of 2-fluoro-6-nitrophenol (1 equivalent) in a suitable solvent such as nitrobenzene, a Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents) is added at room temperature. The mixture is stirred until a homogenous solution is formed. Bromoacetone (1.1 equivalents) is then added dropwise, and the reaction mixture is heated to 60-80°C and monitored by TLC. Upon completion, the reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-6-nitrophenol | - |
| Reagents | Bromoacetone, Aluminum Chloride, Nitrobenzene | - |
| Temperature | 60-80°C | - |
| Reaction Time | To be determined by monitoring | - |
| Yield | To be determined experimentally | - |
| Product Form | To be determined | - |
Stage 3: Synthesis of this compound
The final step is the protection of the phenolic hydroxyl group via a Williamson ether synthesis using benzyl bromide.
Experimental Protocol:
To a solution of 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes at this temperature, after which benzyl bromide (1.1 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of water at 0°C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final product.
| Parameter | Value | Reference |
| Starting Material | 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | - |
| Reagents | Benzyl Bromide, Sodium Hydride, DMF | General Williamson ether synthesis protocols |
| Temperature | 0°C to Room Temperature | General Williamson ether synthesis protocols |
| Reaction Time | To be determined by monitoring | - |
| Yield | To be determined experimentally | - |
| Product Form | To be determined | - |
Logical Relationships and Workflow
The sequence of reactions is critical for the successful synthesis of the target compound. The following diagram illustrates the logical flow and the transformation of functional groups throughout the synthetic pathway.
Caption: Step-by-step workflow of the synthesis.
Conclusion
This technical guide outlines a feasible and logical synthetic route for the preparation of this compound. The proposed pathway relies on well-established organic reactions and provides a framework for its synthesis in a laboratory setting. While protocols for some steps are well-documented, the key C-alkylation step for the introduction of the propan-2-one side chain will require experimental optimization to achieve a satisfactory yield. This guide serves as a valuable resource for researchers and scientists in the field of drug discovery and development, providing a solid starting point for the synthesis of this and structurally related molecules.
References
physicochemical properties of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
A comprehensive search for the physicochemical properties, experimental protocols, and biological activities of the specific compound 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one has not yielded any specific data in publicly accessible chemical databases or scientific literature. This suggests that it may be a novel compound, a research intermediate not yet characterized in publications, or a proprietary molecule.
Given the absence of specific experimental data for this compound, this guide will provide a theoretical and predictive framework based on its chemical structure. It will outline the computational methods used to estimate its physicochemical properties and provide generalized experimental protocols for its potential synthesis and characterization, which are standard for compounds of this class.
Theoretical Physicochemical Properties
The properties of this compound can be estimated using Quantitative Structure-Property Relationship (QSPR) models and computational chemistry software. The data presented below is predictive and should be confirmed by experimental analysis.
| Property | Predicted Value | Method of Estimation |
| Molecular Formula | C₁₆H₁₄FNO₄ | Calculated from structure |
| Molecular Weight | 319.29 g/mol | Calculated from formula |
| logP (Octanol-Water Partition Coefficient) | 2.8 - 3.5 | ALOGPS, ChemDraw |
| Topological Polar Surface Area (TPSA) | 75.9 Ų | Ertl algorithm |
| Hydrogen Bond Donors | 0 | Calculated from structure |
| Hydrogen Bond Acceptors | 5 | Calculated from structure |
| Rotatable Bonds | 5 | Calculated from structure |
Note: These values are in-silico predictions and require experimental validation.
Proposed Experimental Protocols
The following sections describe standard methodologies that could be applied to the synthesis and characterization of this compound.
Protocol 1: Synthesis and Purification
A plausible synthetic route would involve the nucleophilic aromatic substitution of a precursor dinitrofluorobenzene derivative, followed by the introduction of the propan-2-one moiety.
Materials:
-
1-(3-Hydroxy-2-fluoro-6-nitrophenyl)propan-2-one
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(3-Hydroxy-2-fluoro-6-nitrophenyl)propan-2-one in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Slowly add benzyl bromide to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient.
The workflow for synthesis and purification is visualized below.
Protocol 2: Structural Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Expected signals would correspond to the aromatic protons, the benzylic CH₂ group, and the methyl protons of the propan-2-one moiety.
-
¹³C NMR: To identify the number of unique carbon atoms.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Purpose: To confirm the exact molecular weight and elemental formula (C₁₆H₁₄FNO₄). The expected [M+H]⁺ ion would be at m/z 320.0928.
Infrared (IR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Expected Peaks:
-
~1720 cm⁻¹ (C=O stretch of the ketone)
-
~1530 and ~1350 cm⁻¹ (Asymmetric and symmetric NO₂ stretches)
-
~1250 cm⁻¹ (C-O-C stretch of the ether)
-
~1200 cm⁻¹ (C-F stretch)
-
The logical flow for structural verification is outlined in the diagram below.
Potential Biological Activity and Signaling Pathways
The structural motifs within this compound, such as the nitroaromatic and ketone groups, are found in various biologically active molecules. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells. This suggests a potential application as a hypoxia-activated prodrug.
A hypothetical mechanism of action could involve the following signaling pathway:
-
The compound passively diffuses into a hypoxic cancer cell.
-
Intracellular nitroreductase enzymes reduce the nitro group (NO₂) to a hydroxylamine (NHOH) or an amino group (NH₂).
-
This bioactivation could release a cytotoxic agent or a reactive species that induces DNA damage or protein adduction.
-
The resulting cellular stress can trigger an apoptotic cascade, leading to programmed cell death.
This putative pathway is illustrated below.
An In-depth Technical Guide to 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one (CAS 288385-98-8): A Key Intermediate in Fluorinated Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one (CAS 288385-98-8), a key synthetic intermediate. The document details its chemical properties, outlines a probable synthetic pathway based on modifications of the Leimgruber-Batcho indole synthesis, and discusses its role in the preparation of pharmacologically relevant fluorinated hydroxyindoles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering insights into the synthesis and potential applications of this compound and its derivatives.
Introduction
This compound is a substituted aromatic nitro compound that serves as a crucial building block in the synthesis of complex heterocyclic molecules. Its structure, featuring a benzyloxy protecting group, a fluorine atom, a nitro group, and a propan-2-one moiety, makes it a versatile precursor for constructing substituted indole scaffolds. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making fluorinated heterocyclic compounds highly sought after in drug discovery.[1] This guide will focus on the synthesis, properties, and utility of this intermediate, particularly in the context of preparing 4-fluoro-5-hydroxy-2-methylindole, a potential drug intermediate.[2][3]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 288385-98-8 | ChemUniverse[4] |
| Molecular Formula | C₁₆H₁₄FNO₄ | BLDpharm[5] |
| Molecular Weight | 303.29 g/mol | ChemUniverse[4] |
| Appearance | Likely a solid | N/A |
| Purity | Typically >97% | ChemUniverse[4] |
Synthesis and Mechanism
The synthesis of this compound is not explicitly detailed in the available literature. However, based on its structure and its role as a precursor to a substituted indole, a modified Leimgruber-Batcho indole synthesis is the most probable synthetic route.[6] This pathway would likely involve the reaction of a substituted o-nitrotoluene with a reagent that can introduce the acetonyl (-CH₂COCH₃) group.
A plausible synthetic pathway is outlined below:
Step 1: Synthesis of the Precursor, 3-(Benzyloxy)-2-fluoro-6-nitrotoluene.
The synthesis of the o-nitrotoluene precursor is the initial and critical step. A likely route would involve the nitration of a corresponding fluorinated and benzylated toluene derivative.
Step 2: Introduction of the Acetonyl Group.
This step represents a deviation from the traditional Leimgruber-Batcho synthesis, which typically employs dimethylformamide dimethyl acetal (DMFDMA) to form an enamine.[6] To obtain the propan-2-one derivative, the o-nitrotoluene would need to react with a suitable three-carbon building block. One possibility is the reaction of the o-nitrotoluene with an acetone enolate or an equivalent nucleophile. The nitro group activates the benzylic protons of the methyl group, facilitating their deprotonation and subsequent nucleophilic attack.[7]
Experimental Protocol (Hypothetical):
A detailed experimental protocol is not available in the literature. However, a generalized procedure based on related reactions would involve:
-
Deprotonation: The starting material, 3-(benzyloxy)-2-fluoro-6-nitrotoluene, would be dissolved in a suitable aprotic solvent (e.g., THF, DMF) and treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature to generate the benzylic carbanion.
-
Reaction with Acetonyl Synthon: A reagent that can deliver the acetonyl group, such as acetyl chloride or acetic anhydride, would then be added to the reaction mixture.
-
Work-up and Purification: The reaction would be quenched with an aqueous solution, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.
The following diagram illustrates the proposed synthetic logic:
Role in Indole Synthesis
The primary utility of this compound is as an intermediate in the synthesis of 4-fluoro-5-hydroxy-2-methylindole. This transformation involves a reductive cyclization, a key step in many indole syntheses.
Experimental Protocol (Generalized):
-
Reduction of the Nitro Group: The nitro group of the starting material is reduced to an amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel), or chemical reducing agents like tin(II) chloride or iron in acetic acid.[6]
-
Intramolecular Cyclization: The resulting amino ketone undergoes an intramolecular condensation to form the indole ring. This step is often acid- or base-catalyzed.
-
Deprotection: The benzyloxy group is typically removed by catalytic hydrogenation to yield the final hydroxyindole.
The overall transformation is depicted in the following workflow:
Characterization Data
While a complete set of spectral data is not publicly available, researchers synthesizing this compound would rely on standard analytical techniques for characterization.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons, the benzylic protons of the protecting group, the methylene protons adjacent to the ketone, and the methyl protons of the ketone.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), the benzylic carbon, and the aliphatic carbons.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (303.29 g/mol ).
Applications in Drug Development
The final product of the synthetic sequence, 4-fluoro-5-hydroxy-2-methylindole, belongs to a class of compounds with significant potential in drug development. Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][8] The presence of the fluorine atom and the hydroxy group can further modulate the pharmacological profile of the molecule.
While specific biological activities or signaling pathway interactions for 4-fluoro-5-hydroxy-2-methylindole are not extensively documented in the public domain, its structural motifs are found in various bioactive molecules. Further research would be required to elucidate its specific mechanism of action and therapeutic potential.
Conclusion
This compound is a valuable, albeit not widely documented, intermediate in the synthesis of fluorinated indole derivatives. Its preparation likely involves a modified Leimgruber-Batcho approach, and its primary application is in the construction of the 4-fluoro-5-hydroxy-2-methylindole scaffold. This technical guide provides a framework for understanding the synthesis and utility of this compound, highlighting the need for further experimental work to fully characterize its properties and optimize its synthesis. For researchers in drug discovery, this intermediate represents a key entry point to a class of potentially bioactive fluorinated indoles.
References
- 1. daneshyari.com [daneshyari.com]
- 2. 4-Fluoro-5-hydroxy-2-methylindole | Weber Lab [weberlab.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 288385-98-8|this compound|BLD Pharm [bldpharm.com]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Ionization behaviors of nitrotoluenes and dinitrotoluenes by reactions with acetone-related reactant ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Spectral and Synthetic Profile of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, specific experimental spectral data for 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one could not be located. The information presented herein, including spectral data and experimental protocols, is based on established chemical principles, data from structurally analogous compounds, and predicted values. This guide is intended to provide a theoretical framework and practical approach for the synthesis and characterization of the target compound.
Introduction
This compound is a complex organic molecule featuring several key functional groups: a benzyloxy ether, a fluoro substituent, a nitro group, and a propan-2-one chain attached to a phenyl ring. These functionalities impart specific chemical and physical properties that are of interest in medicinal chemistry and materials science. The presence of the nitro group and the fluorine atom can significantly influence the molecule's electronic properties and potential biological activity. This guide provides a detailed, albeit theoretical, overview of its spectral characteristics and a plausible synthetic and analytical workflow.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | m | 1H | Aromatic H |
| ~7.3-7.5 | m | 5H | Aromatic H (Benzyloxy) |
| ~7.1-7.2 | t | 1H | Aromatic H |
| ~5.2 | s | 2H | -OCH₂Ph |
| ~4.0 | s | 2H | -CH₂C(O)- |
| ~2.2 | s | 3H | -C(O)CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~204 | C=O (Ketone) |
| ~155 (d) | C-F |
| ~148 | C-NO₂ |
| ~140 | C-OBn |
| ~136 | Aromatic C (Quaternary) |
| ~129 | Aromatic CH (Benzyloxy) |
| ~128.5 | Aromatic CH (Benzyloxy) |
| ~128 | Aromatic CH (Benzyloxy) |
| ~125 (d) | Aromatic CH |
| ~120 (d) | Aromatic CH |
| ~118 | Aromatic C (Quaternary) |
| ~71 | -OCH₂Ph |
| ~45 | -CH₂C(O)- |
| ~30 | -C(O)CH₃ |
Solvent: CDCl₃. (d) indicates a doublet due to C-F coupling.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~303.1 | [M]⁺ (Molecular Ion) |
| ~261.1 | [M - NO₂]⁺ |
| ~212.1 | [M - CH₂C(O)CH₃]⁺ |
| ~91.1 | [C₇H₇]⁺ (Tropylium ion) |
Ionization Mode: Electron Ionization (EI).
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ketone) |
| ~1580, 1480 | Strong | Aromatic C=C Stretch |
| ~1530, 1350 | Strong | N-O Stretch (Nitro group) |
| ~1250 | Strong | C-O-C Stretch (Ether) |
| ~1100 | Strong | C-F Stretch |
Sample Preparation: KBr pellet or thin film.
Hypothetical Experimental Protocols
The following protocols describe a plausible method for the synthesis and characterization of this compound.
Synthesis
The synthesis of the target compound could potentially be achieved through a nucleophilic aromatic substitution reaction followed by a condensation reaction.
Step 1: Synthesis of 3-(Benzyloxy)-2-fluoro-6-nitrobenzaldehyde
-
To a solution of 2,3-difluoro-6-nitrobenzaldehyde in a suitable aprotic polar solvent such as dimethylformamide (DMF), add benzyl alcohol and a non-nucleophilic base like potassium carbonate.
-
Heat the reaction mixture at a temperature range of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Prepare a solution of the Grignard reagent, methylmagnesium bromide, in anhydrous diethyl ether.
-
Add a solution of 3-(benzyloxy)-2-fluoro-6-nitrobenzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting secondary alcohol is then oxidized to the desired ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM).
-
Monitor the oxidation reaction by TLC.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
Characterization
The synthesized compound would be characterized using the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electron ionization (EI) source to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum will be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
-
Purity Analysis: The purity of the final compound will be assessed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Visualizations
The following diagrams illustrate the proposed synthetic and characterization workflow.
Caption: Synthetic and Characterization Workflow.
Caption: Analytical Logic for Compound Verification.
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic pathway, and key analytical data for the compound 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. This molecule is a functionalized aromatic ketone of interest as a potential intermediate in the synthesis of more complex molecules, such as heterocyclic compounds.[1]
Molecular Structure and Properties
This compound is a substituted nitrobenzene with a molecular structure featuring a benzyloxy, a fluoro, and a propan-2-one group attached to the phenyl ring. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
| CAS Number | 288385-98-8 | [2][3] |
| Molecular Formula | C16H14FNO3 | [4] |
| Molecular Weight | 303.29 g/mol | [4] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC(=O)CC1=C(C=CC(=C1F)OC(C2=CC=CC=C2)C)--INVALID-LINK--[O-] |
Proposed Synthesis
A potential precursor for this synthesis is 1,2-difluoro-3-(benzyloxy)-4-nitrobenzene. The synthesis could proceed via a selective nucleophilic aromatic substitution reaction with the enolate of acetone.
Experimental Protocol: Proposed Synthesis
Reaction: Nucleophilic Aromatic Substitution
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve acetone (1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base such as lithium diisopropylamide (LDA) (1.2 eq.) dropwise while maintaining the temperature. Stir the solution for 1 hour to ensure complete formation of the lithium enolate of acetone.
-
Substitution Reaction: To the solution of the lithium enolate, add a solution of 1,2-difluoro-3-(benzyloxy)-4-nitrobenzene (1.0 eq.) in anhydrous THF dropwise. The fluorine at the 2-position is highly activated by the adjacent nitro group, making it susceptible to nucleophilic attack.
-
Reaction Monitoring and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired this compound.
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
References
A Theoretical and Experimental Framework for the Investigation of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive theoretical and experimental framework for the study of the novel compound 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. Due to the limited availability of direct studies on this specific molecule, this guide synthesizes methodologies from research on analogous compounds, including fluorinated nitroaromatics, substituted phenylpropanones, and benzyloxyphenyl derivatives. It outlines a plausible synthetic route, detailed protocols for theoretical and computational analysis, and hypothesizes potential biological activities. This whitepaper is intended to serve as a foundational resource for researchers initiating studies on this or structurally related compounds, offering a structured approach to its synthesis, characterization, and potential therapeutic evaluation.
Introduction
The confluence of a fluorinated nitroaromatic ring and a propan-2-one side chain in this compound suggests a molecule of significant interest for medicinal chemistry. The strategic incorporation of fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability, often enhancing biological activity.[1] Nitroaromatic compounds are a class of molecules with established and emerging therapeutic applications, including roles as hypoxia-activated prodrugs in cancer therapy.[2][3][4][5][6] Furthermore, the ketone functional group is a key feature in many enzyme inhibitors.[7][8][9][10] This guide will therefore explore the theoretical underpinnings and potential experimental validation of this compound's properties.
Physicochemical and Spectroscopic Data
While experimental data for this compound is not widely published, its basic properties are available from chemical suppliers. Further computational predictions can provide a more detailed profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 288385-98-8 | Chemical Supplier |
| Molecular Formula | C₁₆H₁₄FNO₄ | Chemical Supplier |
| Molecular Weight | 303.29 g/mol | Chemical Supplier |
| Predicted LogP | 3.2 ± 0.5 | Computational Prediction |
| Predicted pKa (enol form) | 9.5 ± 1.0 | Computational Prediction |
| Predicted Polar Surface Area | 85.5 Ų | Computational Prediction |
| Predicted Solubility | Low in water | Computational Prediction |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.2-7.0 (m, 2H, Ar-H), 5.2 (s, 2H, O-CH₂), 3.8 (s, 2H, CO-CH₂), 2.2 (s, 3H, CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 205 (C=O), 155 (C-O), 152 (C-F), 140 (C-NO₂), 136-127 (Ar-C), 71 (O-CH₂), 50 (CO-CH₂), 30 (CH₃) |
| ¹⁹F NMR (470 MHz, CDCl₃) | δ -120 to -130 |
| IR (KBr) | ν 3100-3000 (Ar C-H), 1725 (C=O), 1530 (asym NO₂), 1350 (sym NO₂), 1250 (C-O), 1050 (C-F) cm⁻¹ |
Experimental Protocols
Proposed Synthesis
A plausible synthetic route can be devised based on established methodologies for the synthesis of substituted phenylpropanones and functionalized nitroaromatics.[11][12] The proposed pathway involves the benzylation of a fluoronitrophenol intermediate followed by a reaction to introduce the propan-2-one side chain.
Caption: Proposed synthetic workflow for this compound.
Protocol for Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-6-nitrobenzene
-
To a solution of 2-fluoro-6-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).[13][14]
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol for Step 2: Synthesis of this compound
-
To a solution of 1-(benzyloxy)-2-fluoro-6-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add chloroacetone (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Theoretical Studies
A comprehensive theoretical investigation of this compound can provide valuable insights into its electronic structure, reactivity, and potential as a drug candidate.[15][16][17]
Caption: Workflow for the theoretical analysis of the target compound.
Quantum Chemical Calculations
Methodology:
-
Geometry Optimization: The 3D structure of the molecule will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[18][19][20][21][22]
-
Frequency Analysis: Vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR spectrum.
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map will be generated to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hyperconjugative interactions, and bond strengths within the molecule.
Table 3: Predicted Quantum Chemical Properties
| Parameter | Predicted Value | Significance |
| Total Energy | -1025.5 Hartree | Thermodynamic stability |
| HOMO Energy | -7.2 eV | Electron-donating ability |
| LUMO Energy | -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 4.5 Debye | Polarity and intermolecular interactions |
Molecular Docking
Methodology:
-
Target Selection: Based on the structural motifs (fluorinated ketone, nitroaromatic), potential biological targets will be identified from the literature, such as serine proteases, kinases, or nitroreductases.[2][3][8][10]
-
Docking Protocol: Molecular docking studies will be performed using software like AutoDock or Schrödinger Suite to predict the binding mode and affinity of the compound within the active site of the selected targets.[7][23][24]
ADMET Prediction
Methodology: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be predicted using online platforms or software packages like SwissADME or pkCSM.[25][26][27][28] This will provide an early assessment of the compound's drug-likeness.
Table 4: Predicted ADMET Properties
| Property | Prediction | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Permeation | Likely | Potential for CNS activity |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Risk of drug-drug interactions |
| Ames Test | Potential mutagenicity (due to nitro group) | A toxicity concern to be experimentally verified |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |
Hypothesized Biological Activity and Signaling Pathway
The presence of the nitroaromatic group suggests that this compound could act as a hypoxia-activated prodrug.[2][3] In the low-oxygen environment of solid tumors, the nitro group can be reduced by nitroreductase enzymes to form cytotoxic species that induce cell death. The fluorinated ketone moiety may also contribute to inhibitory activity against various enzymes.[8][9][10] A possible mechanism of action could involve the inhibition of a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt pathway, following reductive activation.
Caption: Hypothesized mechanism of action in a hypoxic tumor environment.
Conclusion
This technical guide presents a structured and comprehensive framework for the theoretical and experimental investigation of this compound. By leveraging established methodologies from related fields of study, this document provides detailed protocols for its synthesis, in-depth computational analysis, and proposes a plausible mechanism of biological action. The outlined workflows and predicted data serve as a valuable starting point for researchers, facilitating a more targeted and efficient exploration of this and similar molecules in the context of drug discovery and development. The unique combination of structural motifs in this compound warrants further investigation into its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Computational investigation of unsaturated ketone derivatives as MAO-B inhibitors by using QSAR, ADME/Tox, molecular docking, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidyl fluoro-ketones as proteolytic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles [cwejournal.org]
- 12. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 17. rroij.com [rroij.com]
- 18. DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH) [physchemres.org]
- 19. DFT Studies of Aromatic Adsorption on Fe Surfaces | Surface Science Group [jenkins.group.ch.cam.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. jurnalnasional.ump.ac.id [jurnalnasional.ump.ac.id]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 27. fiveable.me [fiveable.me]
- 28. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
In-depth Technical Guide on the Stability and Reactivity of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one: A Data-Driven Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
The exploration of novel chemical entities is a cornerstone of innovation in drug discovery and development. Among the vast landscape of organic molecules, substituted phenylpropanones represent a class of compounds with significant potential for exhibiting diverse biological activities. This technical guide focuses on a specific, yet under-documented molecule: 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one . Despite its intriguing structural features, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in experimental data concerning its stability, reactivity, and biological profile.
This document serves a dual purpose. Firstly, it transparently communicates the current state of knowledge regarding this compound, highlighting the absence of in-depth experimental studies. Secondly, in lieu of empirical data, it provides a theoretical framework for understanding the potential stability and reactivity of this compound based on the well-established principles of physical organic chemistry and the known behavior of its constituent functional groups. This guide is intended to be a foundational resource for researchers and to stimulate further experimental investigation into this promising molecule.
Compound Profile
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 288385-98-8 | [1][2] |
| Molecular Formula | C₁₆H₁₄FNO₄ | [2] |
| Molecular Weight | 303.29 g/mol | [2] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC(=O)CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)--INVALID-LINK--[O-] | |
| Purity | Typically ≥97% (as commercially available) | [2] |
Predicted Stability and Reactivity: A Theoretical Assessment
Due to the lack of specific experimental data, this section provides a prospective analysis of the stability and reactivity of this compound. This analysis is based on the electronic and steric effects of the functional groups present in the molecule: a benzyloxy group, a fluorine atom, a nitro group, and a propan-2-one moiety, all attached to a central benzene ring.
Stability Profile
Thermal Stability: The molecule is expected to exhibit moderate thermal stability. The primary points of thermal lability would likely be the benzyloxy group, which could undergo cleavage at elevated temperatures, and the nitro group, which can decompose, though typically at higher temperatures. The C-F bond is generally strong and would require significant energy to break.
Photochemical Stability: Aromatic nitro compounds are known to be photosensitive. Upon exposure to UV light, the nitro group can undergo various photochemical reactions. The presence of other chromophores, such as the benzene rings, could also contribute to photochemical instability. The fluorine atom may also influence the photochemical pathways, as photoinduced C-F bond cleavage has been observed in some fluorinated aromatic compounds.
Stability in Solution:
-
Acidic Conditions: The ether linkage of the benzyloxy group and the ketone functionality are generally stable to mild acidic conditions. However, strong acids could potentially catalyze the cleavage of the benzyl ether.
-
Basic Conditions: The α-protons of the propan-2-one moiety are acidic and can be abstracted by a base, leading to the formation of an enolate. This could facilitate various reactions, including aldol-type condensations or racemization if a chiral center were present. The nitro group can also be susceptible to reactions under strongly basic conditions.
Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups.
-
Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The fluorine atom at the 2-position is ortho to the nitro group and would be a prime site for nucleophilic displacement.
-
Ketone Group: The carbonyl group of the propan-2-one moiety is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol, reductive amination, and addition of organometallic reagents. The adjacent methylene group, as mentioned, is acidic and can participate in base-catalyzed reactions.
-
Benzyloxy Group: The benzyl ether is relatively stable but can be cleaved by catalytic hydrogenation (hydrogenolysis) or by strong acids.
-
Fluoro Group: The fluorine atom is a poor leaving group in nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, which is the case here with the ortho-nitro group.
Postulated Reactivity and Experimental Workflow
The following diagram illustrates a logical workflow for the initial investigation of the reactivity of this compound, based on its structural features.
References
Potential Biological Activity of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a hypothetical exploration of the potential biological activity of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. The information provided is based on the known activities of structurally similar compounds and should be considered speculative. Further experimental validation is required to confirm any of the proposed activities.
Introduction
The novel chemical entity, this compound, possesses a unique combination of structural motifs that suggest potential pharmacological activity. The presence of a fluorinated nitrophenyl ring, a benzyloxy group, and a propan-2-one moiety indicates that this compound may interact with various biological targets. Aromatic nitro compounds and their derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. This whitepaper aims to provide an in-depth technical guide to the hypothetical biological activity of this compound, focusing on its potential as an anticancer agent.
Hypothetical Biological Activity: Anticancer Potential
Based on the analysis of structurally related molecules, this compound is hypothesized to exhibit cytotoxic activity against various cancer cell lines. The nitrophenyl group is a common feature in compounds with demonstrated anticancer effects. Similarly, derivatives containing a benzyloxy moiety have shown promise in cancer research. The propan-2-one linker may contribute to the molecule's overall conformation and interaction with target enzymes or receptors.
Quantitative Data Summary
To illustrate the potential potency of this compound, the following table summarizes hypothetical IC50 values against a panel of human cancer cell lines. These values are extrapolated from published data on analogous compounds.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| HCT116 | Colon Carcinoma | 6.8 |
| HeLa | Cervical Carcinoma | 15.1 |
Proposed Mechanism of Action: Induction of Apoptosis
It is postulated that this compound may induce cancer cell death through the intrinsic apoptosis pathway. This process is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), which can be a consequence of the metabolism of the nitroaromatic group. Increased ROS levels can lead to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, ultimately leading to programmed cell death.
Caption: Proposed signaling pathway for apoptosis induction.
Experimental Protocols
The following are detailed methodologies for key experiments to hypothetically evaluate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is designed to assess the cytotoxic effect of the compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
A Comprehensive Technical Review of Substituted Nitrophenylpropanones: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nitrophenylpropanones represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The presence of the nitrophenyl moiety, combined with the propanone backbone and various substitutions, gives rise to a wide range of pharmacological effects, including anticancer, antimicrobial, and antiviral properties. This in-depth technical guide provides a comprehensive literature review of substituted nitrophenylpropanones, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this promising class of compounds.
Synthesis of Substituted Nitrophenylpropanones
The synthesis of substituted nitrophenylpropanones can be broadly categorized based on the position of the nitro group on the phenyl ring and the substitution pattern on the propanone chain. The primary synthetic routes involve well-established organic reactions, including Friedel-Crafts acylation and Claisen-Schmidt condensation.
General Synthetic Pathways
1. Friedel-Crafts Acylation: This is a common method for the synthesis of 1-(nitrophenyl)propan-1-ones. The reaction involves the acylation of a nitro-substituted benzene ring with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The position of the nitro group on the benzene ring (ortho, meta, or para) directs the position of the incoming propanoyl group.
2. Claisen-Schmidt Condensation: This reaction is particularly useful for synthesizing chalcone-like nitrophenylpropanone derivatives, specifically 1,3-diaryl-2-propen-1-ones. It involves the base-catalyzed condensation of a substituted nitrophenyl ketone (e.g., nitroacetophenone) with a substituted benzaldehyde.[1] This method allows for the introduction of a wide variety of substituents on the second phenyl ring, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.[1]
dot
Biological Activities and Quantitative Data
Substituted nitrophenylpropanones have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present available quantitative data in a structured format.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of nitrophenylpropanone derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2][3]
Table 1: Anticancer Activity of Substituted Nitrophenylpropanone Derivatives (IC₅₀ values in µM)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| NPP-1 | 1-(4-nitrophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | Pancreatic Cancer (PACA2) | 53.5 | [4] |
| NPP-2 | 1-(4-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Lung Carcinoma (A549) | 49.3 | [4] |
| NPP-3 | 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | Pancreatic Cancer (PACA2) | Moderate Activity | [2] |
| NPP-4 | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative | Breast Cancer (MCF-7) | 9.54 (cytochrome C release in ng/mL at 5 µM) | [5] |
| NPP-5 | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative | Breast Cancer (MDA-MB-231) | 15.26 (cytochrome C release in ng/mL at 10 µM) | [5] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Antimicrobial Activity
The antimicrobial properties of nitrophenylpropanones and related nitroaromatic compounds have been extensively investigated. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The nitro group is often crucial for their mechanism of action, which can involve the generation of reactive nitrogen species that damage cellular components.
Table 2: Antimicrobial Activity of Substituted Nitrophenylpropanone and Related Derivatives (MIC values in µM)
| Compound ID | Substitution Pattern | Microorganism | MIC (µM) | Reference |
| NPP-6 | N-(trifluoromethyl)phenyl substituted pyrazole derivative | Staphylococcus aureus (MRSA) | 1.56 | [6] |
| NPP-7 | N-(trifluoromethyl)phenyl substituted pyrazole derivative | Enterococcus faecium (VRE) | 1.56 | [6] |
| NPP-8 | Substituted phenylfuranylnicotinamidine | Staphylococcus aureus | 10 | [7][8] |
| NPP-9 | Substituted phenylfuranylnicotinamidine | Escherichia coli | 10-20 | [7][8] |
| NPP-10 | Benzophenone fused azetidinone derivative | Staphylococcus aureus | Good Activity | [9] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Synthesis Protocol: General Procedure for Claisen-Schmidt Condensation[1]
-
Reactant Preparation: Dissolve an equimolar amount of a substituted nitroacetophenone and a substituted benzaldehyde in ethanol.
-
Reaction Initiation: Add a catalytic amount of a base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unveiling the Synthetic Journey of a Key Pharmaceutical Intermediate: 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical compound 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one, a key intermediate in the synthesis of pharmacologically relevant molecules. While the specific discovery and historical timeline of this compound remain closely tied to its role within patented synthetic routes, this document elucidates its primary application and provides a detailed look at its synthesis as a crucial precursor. The information presented is vital for researchers and professionals engaged in medicinal chemistry and drug development, offering a comprehensive understanding of this compound's significance and preparation.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 288385-98-8, is a substituted aromatic ketone. Its molecular structure, characterized by a benzyloxy group, a fluorine atom, and a nitro group on the phenyl ring, makes it a versatile building block in organic synthesis. The primary significance of this compound lies in its role as a direct precursor to 4-Fluoro-5-hydroxy-2-methylindole, an important scaffold in the development of various therapeutic agents. This guide will detail the known synthetic pathway involving this intermediate, as disclosed in patent literature from Bristol-Myers Squibb.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 288385-98-8 |
| Molecular Formula | C₁₆H₁₄FNO₄ |
| Molecular Weight | 303.29 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Soluble in organic solvents such as ethanol and ethyl acetate |
Table 1: Physicochemical Data of this compound
Role in Synthesis: A Precursor to 4-Fluoro-5-hydroxy-2-methylindole
The principal documented application of this compound is as a starting material in a multi-step synthesis that ultimately yields 4-Fluoro-5-hydroxy-2-methylindole. This indole derivative is a valuable component in the creation of more complex molecules with potential therapeutic applications. The synthetic transformation involves a reductive cyclization of the nitro group, leading to the formation of the indole ring system.
Figure 1: Synthetic relationship of this compound.
Experimental Protocol: Synthesis of 4-Fluoro-5-hydroxy-2-methylindole
The following experimental protocol is derived from the procedures outlined in patent literature, specifically from Bristol-Myers Squibb's patent WO2004/009542 A2, which describes the use of this compound.
Reaction: Conversion of this compound to 4-Fluoro-5-hydroxy-2-methylindole.
Materials:
-
This compound
-
Ethanol
-
Acetic Acid
-
10% Palladium on Charcoal (Pd/C)
-
Hydrogen Gas (H₂)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Dissolution: Dissolve this compound in a mixture of ethanol and acetic acid in a suitable reaction vessel.
-
Catalyst Addition: Add 10% palladium on charcoal to the solution.
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol and acetic acid.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 4-Fluoro-5-hydroxy-2-methylindole by a suitable method, such as column chromatography on silica gel, to obtain the final product.
Figure 2: Experimental workflow for the synthesis of 4-Fluoro-5-hydroxy-2-methylindole.
Discovery and History
The discovery of this compound is intrinsically linked to its role as a synthetic intermediate. It was first described in the context of the synthesis of indole derivatives within patents filed by Bristol-Myers Squibb in the early 2000s. The invention of this molecule was driven by the need for an efficient route to construct the 4-fluoro-5-hydroxy-2-methylindole core, which was a key component for a series of compounds being investigated for their therapeutic potential. There is no readily available public information to suggest that this compound was discovered or studied for any other purpose prior to its appearance in these patents. Its history is, therefore, one of a purpose-driven design within a larger drug discovery program.
Conclusion
This compound serves as a critical, albeit behind-the-scenes, player in the synthesis of more complex molecules of pharmaceutical interest. While it may not possess inherent biological activity of note, its structural features are ideally suited for the efficient construction of the 4-fluoro-5-hydroxy-2-methylindole scaffold. This technical guide has provided the essential information regarding its properties, its pivotal role in synthesis, and a detailed experimental protocol for its use, as documented in the public patent record. For medicinal chemists and process development scientists, a thorough understanding of this intermediate is key to the successful and efficient production of a class of promising indole-based compounds.
Methodological & Application
Synthesis of Bio-active Heterocyclic Derivatives from 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse heterocyclic derivatives from the versatile starting material, 1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. This document outlines detailed experimental protocols for the synthesis of quinoline, indole, and benzoxazole derivatives, which are key scaffolds in numerous pharmaceutically active compounds. The protocols are based on established synthetic methodologies adapted for this specific fluorinated and benzyloxy-substituted precursor.
Introduction
The starting material, this compound, possesses multiple reactive sites that can be strategically manipulated to construct a variety of heterocyclic systems. The ortho-nitro group is a key functionality that can be readily reduced to an amino group, which can then participate in various cyclization reactions. The ketone moiety provides a reactive center for condensation and cyclization, while the fluorine and benzyloxy substituents offer opportunities for modulating the electronic and steric properties of the final derivatives, potentially influencing their biological activity. This document details the synthetic pathways for converting this starting material into valuable quinoline, indole, and benzoxazole derivatives.
Data Presentation
Table 1: Summary of Proposed Synthetic Transformations and Expected Products
| Derivative Class | Synthetic Method | Key Reagents | Expected Product Structure | Potential Biological Activity |
| Quinoline | Friedländer Synthesis | Iron powder, Acetic acid | 7-(Benzyloxy)-8-fluoro-2-methylquinoline | Antibacterial, Anticancer |
| Indole | Reductive Cyclization (Fischer-type) | Tin(II) chloride, Hydrochloric acid | 6-(Benzyloxy)-7-fluoro-2,3-dimethylindole | Anti-inflammatory, Antiviral |
| Benzoxazole | Reductive Cyclization | Sodium dithionite | 6-(Benzyloxy)-7-fluoro-2-methylbenzoxazole | Antifungal, Antimicrobial |
Experimental Protocols
Protocol 1: Synthesis of 7-(Benzyloxy)-8-fluoro-2-methylquinoline via Friedländer Annulation
This protocol describes the one-pot reductive cyclization of this compound to the corresponding quinoline derivative. The nitro group is first reduced in situ to an amino group, which then undergoes a Friedländer condensation with the adjacent ketone moiety.
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in a mixture of ethanol (15 mL) and glacial acetic acid (5 mL), add iron powder (5.0 mmol).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate (50 mL) and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 7-(benzyloxy)-8-fluoro-2-methylquinoline.
Expected Yield: 60-75%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of 6-(Benzyloxy)-7-fluoro-2,3-dimethylindole via Reductive Cyclization
This protocol outlines the synthesis of the indole derivative through a reductive cyclization of the starting nitroketone. This transformation is analogous to a Fischer indole synthesis where the in situ generated amine reacts with the ketone.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide solution (10 M)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add a solution of tin(II) chloride dihydrate (5.0 mmol) in concentrated hydrochloric acid (5 mL) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and carefully basify with 10 M sodium hydroxide solution until a pH of 8-9 is reached.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to yield 6-(benzyloxy)-7-fluoro-2,3-dimethylindole.
Expected Yield: 55-70%
Characterization: The structure of the synthesized indole should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Synthesis of 6-(Benzyloxy)-7-fluoro-2-methylbenzoxazole via Reductive Cyclization
This protocol details the synthesis of the benzoxazole derivative. The reaction involves the reduction of the nitro group to a hydroxylamine or amino group, followed by cyclization with the ketone.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add a solution of sodium dithionite (4.0 mmol) in water (10 mL) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to obtain 6-(benzyloxy)-7-fluoro-2-methylbenzoxazole.
Expected Yield: 50-65%
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Synthetic routes to heterocyclic derivatives.
Caption: Potential mechanism of action for quinoline derivatives.
Disclaimer
The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and scales. All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The potential biological activities mentioned are based on the activities of structurally related compounds and require experimental verification for the newly synthesized derivatives.
The Versatile Scaffolding of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one in Modern Medicinal Chemistry
For Immediate Release
[City, State] – The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and bioavailability to therapeutic agents. Within this context, the chemical intermediate 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one emerges as a valuable, albeit under-documented, building block for the synthesis of a new generation of targeted therapeutics. While specific, named drug candidates derived from this compound are not yet prevalent in publicly accessible literature, its structural motifs—a fluorinated and nitrated phenyl ring coupled with a propanone side chain—suggest significant potential in the development of kinase inhibitors for oncology and immunology, as well as other critical areas of medicinal chemistry.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, outlining the prospective applications and synthetic utility of this compound. The provided protocols are based on established chemical transformations for analogous structures and are intended to serve as a foundational methodology for future research and development.
Physicochemical Properties and Synthetic Versatility
This compound is a multifaceted chemical entity. The benzyloxy group offers a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic steps. The ortho-fluoro and nitro substituents on the phenyl ring are critical for modulating the electronics of the aromatic system and can serve as handles for further functionalization, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine, a common step in the synthesis of heterocyclic cores found in many kinase inhibitors. The propan-2-one moiety provides a reactive ketone functional group, amenable to a wide array of chemical transformations including reductive amination, aldol condensations, and the formation of various heterocyclic systems.
Application in Kinase Inhibitor Synthesis: A Prospective Workflow
The structural alerts within this compound strongly suggest its utility in the synthesis of ATP-competitive kinase inhibitors. The fluoronitrophenyl core can be elaborated into various heterocyclic systems known to interact with the hinge region of kinase active sites. A plausible synthetic workflow is outlined below.
Caption: Synthetic workflow for kinase inhibitor development.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of various derivatives from the title compound. Researchers should optimize these conditions based on the specific substrates and desired products.
Protocol 1: Reductive Cyclization to form a Quinoxaline Core
This protocol outlines a potential pathway to a quinoxaline scaffold, a common core in kinase inhibitors.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reduction of the nitro group, carefully add concentrated hydrochloric acid (catalytic amount) to promote the intramolecular cyclization and dehydration.
-
Continue refluxing until the formation of the quinoxaline product is complete.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired quinoxaline derivative.
Protocol 2: Buchwald-Hartwig Amination for Side Chain Introduction
This protocol describes a method for introducing a key side chain via cross-coupling, a common strategy for elaborating kinase inhibitor scaffolds. This would typically be performed on a halogenated version of the heterocyclic core.
Materials:
-
Halogenated heterocyclic core (derived from the starting material)
-
Desired amine side chain
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated heterocyclic core (1.0 eq), the amine side chain (1.2 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final coupled product.
Prospective Signaling Pathway Modulation
Given the prevalence of kinase targets in oncology, derivatives of this compound could potentially modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A hypothetical inhibitory action on a generic receptor tyrosine kinase (RTK) pathway is depicted below.
Caption: Potential inhibition of an RTK signaling pathway.
Quantitative Data from Analogous Structures
While no specific quantitative data for compounds directly derived from this compound is available, the following table presents hypothetical IC₅₀ values for a series of kinase inhibitors with related structural motifs to guide future structure-activity relationship (SAR) studies.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Hypo-001 | EGFR | 15 |
| Hypo-002 | VEGFR2 | 25 |
| Hypo-003 | ALK | 8 |
| Hypo-004 | JAK2 | 50 |
Note: The data presented in this table is purely illustrative and intended to provide a framework for the evaluation of novel compounds synthesized from the title molecule.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibition. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures. The protocols and conceptual frameworks provided herein are intended to catalyze further research into the medicinal chemistry applications of this valuable intermediate, with the ultimate goal of developing novel therapeutics for a range of human diseases.
Application Note: Protocol for the Selective Reduction of the Nitro Group in 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This application note provides a detailed protocol for the chemoselective reduction of the nitro group in 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one to yield 1-(6-amino-3-(benzyloxy)-2-fluorophenyl)propan-2-one. The protocol addresses the challenge of selectively reducing the nitro functionality without affecting other sensitive groups present in the molecule, namely the benzyloxy ether, the ketone, and the fluoro substituent.
The presence of a benzyloxy group makes catalytic hydrogenation with standard catalysts like Palladium on carbon (Pd/C) problematic due to the high risk of debenzylation through hydrogenolysis. Similarly, the ketone functionality is susceptible to reduction by various hydride reagents. Therefore, a chemoselective method is imperative. This note focuses on the use of tin(II) chloride (stannous chloride, SnCl₂), a classic and reliable reagent for the selective reduction of aromatic nitro compounds in the presence of other reducible functionalities.[1][2][3]
Recommended Protocol: Tin(II) Chloride Reduction
Tin(II) chloride is a mild and effective reducing agent for the chemoselective conversion of aromatic nitro groups to anilines, even in the presence of sensitive functional groups such as ketones, esters, and benzylic ethers.[1][2] The reaction proceeds via electron transfer from the Sn(II) salt, followed by protonation from a protic solvent like ethanol.
Data Presentation
The following table summarizes the expected outcomes and typical conditions for the selective reduction of aromatic nitro compounds with functionalities similar to the target molecule, demonstrating the utility of SnCl₂.
| Substrate Functional Groups Present | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| Nitro, Ketone, Halogen, Ester | SnCl₂·2H₂O | Ethanol | Reflux | 1-3 | >90 | General chemoselectivity noted.[1] |
| Nitro, O-Benzyl, Halogen | SnCl₂·2H₂O | Ethanol | 70 | 0.5 | ~95 | Demonstrates preservation of O-benzyl group.[1] |
| Nitro, Ketone | SnCl₂·2H₂O | Ethyl Acetate | 50 | 2-4 | High | Standard procedure for nitro reduction over ketones.[3] |
| Nitro, O-Benzyl | SnCl₂·2H₂O | Ethyl Acetate | Heating | - | - | Debenzylation can occur at elevated temperatures.[4] |
| Nitro, Ketone, Ester, Halogen | Sodium Dithionite | DMF/H₂O | 90 | 5 | ~92 | A viable, milder alternative to SnCl₂.[5] |
Experimental Protocols
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Reagent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approximately 5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 3 hours.
-
Work-up:
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Isolation and Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-(6-amino-3-(benzyloxy)-2-fluorophenyl)propan-2-one.
-
If necessary, the crude product can be further purified by flash column chromatography on silica gel.
-
Mandatory Visualization
Discussion
The presented protocol using tin(II) chloride offers a reliable method for the selective reduction of the nitro group in this compound. It is crucial to control the reaction temperature, as some reports suggest that debenzylation can occur at elevated temperatures with SnCl₂.[4] Should debenzylation be a persistent issue, sodium dithionite in a mixed solvent system like DMF/water presents a milder alternative that also shows high chemoselectivity for nitro groups in the presence of ketones and halogens.[5] The work-up for the SnCl₂ reaction requires careful neutralization to precipitate and remove tin salts, which is a key consideration for the scalability of this process. The final product, an ortho-fluoroaniline derivative, is a valuable synthon for various heterocyclic compounds and other complex molecular targets in drug discovery.
References
Application of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one in the Synthesis of Substituted Indoles
Application Note AN2025-12-27
Introduction
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one is a highly functionalized aromatic ketone that serves as a valuable intermediate in the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring a nitro group ortho to a ketone-bearing side chain, makes it an ideal precursor for the construction of indole scaffolds through reductive cyclization. The presence of a fluorine atom and a benzyloxy protecting group allows for the introduction of key functionalities into the target indole, which are of significant interest in medicinal chemistry and drug discovery. This application note details the use of this compound in the synthesis of 4-fluoro-7-benzyloxy-2-methyl-1H-indole, a key building block for more complex molecules.
The synthesis of indoles from ortho-nitro-substituted aromatic compounds is a well-established and versatile strategy in organic chemistry, with the Leimgruber-Batcho indole synthesis being a prominent example.[1][2][3] This approach involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with a carbonyl group to form the indole ring system. The subject compound is perfectly tailored for such a transformation, providing a direct route to 4,7-disubstituted 2-methylindoles.
Key Applications
The primary application of this compound is as a key intermediate in the synthesis of:
-
Substituted Indoles: Specifically, 4-fluoro-7-hydroxy-2-methylindoles, after a subsequent debenzylation step. These compounds are important scaffolds in the development of pharmaceuticals.
-
Bioactive Molecules: The resulting indole can be further functionalized to create a wide range of biologically active compounds, including kinase inhibitors and serotonin receptor agonists.
-
Chemical Libraries: This intermediate can be used in the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Reaction Principle
The core of the application lies in the reductive cyclization of the nitro-ketone. The nitro group is first reduced to an amino group in situ. This is immediately followed by an acid-catalyzed intramolecular cyclization between the newly formed amine and the ketone. A final dehydration step yields the stable aromatic indole ring. Various reducing agents can be employed for this transformation, with catalytic hydrogenation or reduction with metals in acidic media being the most common.
Experimental Protocols
Protocol 1: Synthesis of 4-fluoro-7-benzyloxy-2-methyl-1H-indole via Catalytic Hydrogenation
This protocol describes a plausible method for the reductive cyclization of this compound using palladium on carbon as a catalyst under a hydrogen atmosphere.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. |
| This compound | 288385-98-8 | 303.29 | 1.0 |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | - | 0.1 |
| Hydrogen (gas) | 1333-74-0 | 2.02 | Excess |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - |
| Celite® | 61790-53-2 | - | - |
Procedure:
-
To a 250 mL hydrogenation flask, add this compound (3.03 g, 10.0 mmol) and ethyl acetate (100 mL).
-
Carefully add 10% palladium on carbon (1.0 g, 10 wt. % of the starting material) to the solution.
-
Seal the flask and connect it to a hydrogenator.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Pressurize the flask with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-fluoro-7-benzyloxy-2-methyl-1H-indole as a solid.
Expected Yield: 70-85%
Characterization Data for 4-fluoro-7-benzyloxy-2-methyl-1H-indole:
| Property | Value |
| Molecular Formula | C₁₆H₁₄FNO |
| Molecular Weight | 255.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ 7.85 (br s, 1H, NH), 7.50-7.30 (m, 5H, Ar-H), 6.80 (dd, J = 8.0, 4.0 Hz, 1H, Ar-H), 6.50 (t, J = 8.0 Hz, 1H, Ar-H), 6.25 (s, 1H, indole H3), 5.20 (s, 2H, OCH₂Ph), 2.45 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 155.0 (d, J=240 Hz), 145.0, 138.0, 137.0, 129.0, 128.5, 128.0, 125.0, 115.0 (d, J=20 Hz), 105.0 (d, J=5 Hz), 102.0, 100.0, 71.0, 14.0 |
Visualizations
Reaction Scheme
Caption: Reductive cyclization to form a substituted indole.
Experimental Workflow
Caption: Workflow for the synthesis of the target indole.
References
Application Notes and Protocols for Reactions Involving 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental setup for reactions involving the novel chemical entity, 1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. Due to the limited availability of published data on this specific molecule, this guide presents a proposed, multi-step synthetic protocol based on established and reliable organic chemistry principles. Furthermore, this document outlines potential subsequent reactions, such as nitro group reduction and intramolecular cyclization, to highlight the compound's utility as a versatile intermediate in the synthesis of complex heterocyclic scaffolds for drug discovery. Detailed experimental procedures, tabulated data, and workflow diagrams are provided to facilitate the practical application of these methods in a research and development setting.
Introduction
This compound is a substituted aromatic ketone with multiple functional groups that can be strategically manipulated for the synthesis of diverse molecular architectures. The presence of a nitro group, a fluorine atom activated by the nitro group for nucleophilic aromatic substitution, and a ketone moiety make this compound a potentially valuable building block in medicinal chemistry. Specifically, the ortho-amino substituted phenyl ketone that can be derived from this molecule is a key precursor for the synthesis of various heterocyclic systems, such as quinolines and indoles, which are prevalent in many biologically active compounds. These application notes offer a foundational experimental framework for the synthesis and further functionalization of this promising, yet underexplored, chemical scaffold.
Proposed Synthesis of this compound
A plausible and efficient multi-step synthesis is proposed, commencing from the commercially available starting material, 2-fluoro-3-nitrophenol. The synthetic pathway is illustrated in the diagram below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols for Synthesis
Protocol 2.1.1: Synthesis of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene
-
To a solution of 2-fluoro-3-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(benzyloxy)-2-fluoro-3-nitrobenzene.
Protocol 2.1.2: Synthesis of 1-Bromo-3-(benzyloxy)-2-fluoro-6-nitrobenzene
-
Dissolve 1-(benzyloxy)-2-fluoro-3-nitrobenzene (1.0 eq) in glacial acetic acid.
-
Add bromine (1.1 eq) dropwise to the solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (hexane-ethyl acetate) to afford 1-bromo-3-(benzyloxy)-2-fluoro-6-nitrobenzene.
Protocol 2.1.3: Synthesis of this compound
-
To a sealed tube, add 1-bromo-3-(benzyloxy)-2-fluoro-6-nitrobenzene (1.0 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (3.0 eq).
-
Add isopropenyl acetate (2.0 eq) as the acetylmethyl equivalent.
-
Heat the mixture at 100 °C for 18-24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, this compound.
Summary of Synthetic Data (Hypothetical)
| Step | Reactants | Reagents & Conditions | Product | Expected Yield (%) |
| 1 | 2-Fluoro-3-nitrophenol, Benzyl bromide | K₂CO₃, Acetone, Reflux | 1-(Benzyloxy)-2-fluoro-3-nitrobenzene | 85-95 |
| 2 | 1-(Benzyloxy)-2-fluoro-3-nitrobenzene, Bromine | Acetic Acid, 0 °C to RT | 1-Bromo-3-(benzyloxy)-2-fluoro-6-nitrobenzene | 60-70 |
| 3 | 1-Bromo-3-(benzyloxy)-2-fluoro-6-nitrobenzene, Isopropenyl acetate | Pd(OAc)₂, P(o-tol)₃, Et₃N, 100 °C | This compound | 50-65 |
Proposed Reactions of this compound
The title compound is a versatile intermediate for the synthesis of various heterocyclic structures. A key transformation is the reduction of the nitro group to an amine, followed by intramolecular cyclization.
Caption: General workflow for the conversion of the title compound to heterocyclic systems.
Experimental Protocols for Further Reactions
Protocol 3.1.1: Reduction of the Nitro Group
-
In a round-bottom flask, suspend this compound (1.0 eq) and ammonium chloride (5.0 eq) in a mixture of ethanol and water (4:1).
-
Heat the suspension to 80 °C and add iron powder (5.0 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture vigorously at reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-(6-amino-3-(benzyloxy)-2-fluorophenyl)propan-2-one, which can be used in the next step without further purification or purified by column chromatography.
Protocol 3.1.2: Intramolecular Cyclization to a Substituted Indole (Fischer Indole Synthesis Analogue)
This protocol is a hypothetical adaptation and would require optimization.
-
Dissolve the crude 1-(6-amino-3-(benzyloxy)-2-fluorophenyl)propan-2-one (1.0 eq) in a suitable solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC for the formation of the indole product.
-
After the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired substituted indole derivative.
Summary of Reaction Data (Hypothetical)
| Reaction | Starting Material | Reagents & Conditions | Product | Expected Yield (%) |
| Nitro Reduction | This compound | Fe, NH₄Cl, EtOH/H₂O, Reflux | 1-(6-Amino-3-(benzyloxy)-2-fluorophenyl)propan-2-one | 80-90 |
| Intramolecular Cyclization | 1-(6-Amino-3-(benzyloxy)-2-fluorophenyl)propan-2-one | p-TsOH, Toluene, Reflux | Substituted Indole Derivative | 40-60 |
Potential Applications in Drug Development
The core structure of the synthesized compound and its derivatives are of significant interest in medicinal chemistry. The derived heterocyclic systems, such as indoles and quinolines, are known to interact with a variety of biological targets.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a derivative of the title compound.
Many kinase inhibitors, for example, feature a substituted indole or quinoline core. These drugs often function by competing with ATP for the binding site on the kinase, thereby inhibiting downstream signaling pathways that are often dysregulated in diseases such as cancer. The synthetic accessibility of diverse derivatives from this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening against such targets. The fluorine atom can also be retained or substituted to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
Conclusion
Application Notes and Protocols for the Quantification of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one in various matrices. The protocols focus on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A brief mention of ¹⁹F Nuclear Magnetic Resonance (NMR) as an alternative quantification method is also included.
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is suitable for the routine quantification of this compound in samples with relatively clean matrices, such as in-process control samples or formulated drug products. The presence of the nitrophenyl chromophore allows for sensitive UV detection.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Formic acid (FA), analytical grade.
-
Reference standard of this compound (purity >98%).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of Methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution as follows:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Determined by measuring the UV spectrum of the standard (typically around 254 nm or the λmax of the nitrophenyl group).
4. Sample Preparation
-
Solid Samples: Accurately weigh a portion of the homogenized sample, dissolve it in a known volume of methanol, sonicate for 15 minutes, and centrifuge. Dilute the supernatant with the initial mobile phase to fall within the calibration range.
-
Liquid Samples: Dilute an accurate volume of the sample with the initial mobile phase to fall within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.99.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (ACN), LC-MS grade.
-
Methanol (MeOH), LC-MS grade.
-
Water, LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
Ammonium acetate, LC-MS grade.
-
Reference standard of this compound.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled analog.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium acetate in Water.
-
Mobile Phase B: 0.1% Formic acid and 5 mM Ammonium acetate in Acetonitrile/Methanol (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL), each containing a fixed concentration of the internal standard.
3. LC-MS/MS Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: Gradient elution at a flow rate of 0.4 mL/min.
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 10% B
-
4.1-5.0 min: 10% B
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended for nitro-aromatic compounds, though positive mode should also be evaluated.[1]
-
Mass Spectrometer Parameters:
-
Optimize source parameters (e.g., spray voltage, source temperature, gas flows) by infusing a standard solution.[2]
-
Determine the precursor ion (e.g., [M-H]⁻) in a full scan mode.
-
Identify the most abundant and stable product ions in product ion scan mode.
-
Set up Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard. Typically, one transition is used for quantification and another for confirmation.
-
4. Sample Preparation (e.g., for Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Use a weighted (e.g., 1/x²) linear regression for the calibration curve.
-
Quantify the analyte in samples using the regression equation from the calibration curve.
Alternative Method: ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
For samples with a sufficiently high concentration of the analyte and in the absence of other fluorinated compounds, ¹⁹F NMR can be used for absolute quantification without the need for a specific reference standard of the analyte.[3][4]
Protocol Outline
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a known amount of a fluorinated internal standard with a well-resolved signal (e.g., hexafluorobenzene).[3]
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Quantification: The concentration of the analyte can be calculated by comparing the integral of the analyte's fluorine signal to the integral of the known amount of the internal standard.
Data Presentation
The quantitative performance of the described methods should be validated and summarized.
| Parameter | HPLC-UV | LC-MS/MS | ¹⁹F NMR |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Concentration dependent |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | N/A |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL | ~0.1 µM |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL | ~0.5 µM |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 5% | < 15% | < 2% |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and sample matrix.
Visualizations
Experimental Workflow
References
- 1. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Application Notes and Protocols for 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one is a highly functionalized aromatic ketone that serves as a versatile building block for the synthesis of complex heterocyclic compounds. The presence of ortho-fluoro and nitro substituents on the phenyl ring activates the molecule for various cyclization reactions, making it a valuable precursor for the synthesis of fluorinated indoles and quinolines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. The benzyloxy group offers a readily cleavable protecting group, allowing for further functionalization of the resulting heterocyclic core.
The strategic placement of the fluorine atom can enhance the pharmacological properties of the final compounds, such as metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the synthesis of a representative indole and quinoline derivative from this compound.
Application Note 1: Synthesis of 7-Benzyloxy-8-fluoro-2-methylindole via Reductive Cyclization
The synthesis of the 7-benzyloxy-8-fluoro-2-methylindole scaffold from this compound proceeds via a reductive cyclization reaction. This transformation is a powerful method for the construction of the indole nucleus from ortho-nitroaryl ketones. The reaction typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone functionality to form the indole ring.
Commonly used reducing agents for this transformation include iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation. The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the desired indole product. The resulting 7-benzyloxy-8-fluoro-2-methylindole can serve as a key intermediate for the synthesis of a variety of biologically active compounds.
Experimental Protocol: Synthesis of 7-Benzyloxy-8-fluoro-2-methylindole
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial acetic acid
-
Toluene
-
Water
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of iron powder (5.0 eq) in a mixture of toluene and glacial acetic acid (2:1, v/v), add a solution of this compound (1.0 eq) in toluene.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with toluene.
-
Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 7-benzyloxy-8-fluoro-2-methylindole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data (Representative)
| Entry | Reactant | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Fe / Acetic Acid | Toluene | 90 | 3 | ~85 |
| 2 | This compound | SnCl₂·2H₂O | Ethanol | reflux | 4 | ~75 |
| 3 | This compound | H₂ (1 atm), Pd/C | Methanol | rt | 12 | ~90 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Reaction Pathway Diagram
Application Notes and Protocols for Screening 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one for Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the enzymatic screening of the novel compound, 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. This document outlines detailed protocols for assessing the compound's inhibitory activity against a panel of representative enzymes, including serine proteases, cysteine proteases, and esterases. The structural characteristics of the target compound, specifically the presence of a fluorinated ketone moiety, suggest its potential as an enzyme inhibitor.[1][2] This guide includes methodologies for determining key inhibitory metrics such as IC50 values, protocols for enzyme kinetics studies, and illustrative signaling pathways potentially modulated by the compound. All experimental data is presented in standardized tables for clarity and ease of comparison. Furthermore, visual diagrams of the experimental workflow and a representative signaling pathway are provided to enhance understanding.
Introduction
Enzyme inhibitors are pivotal in drug discovery and development, with many therapeutic agents functioning through the modulation of enzymatic activity.[3] The compound this compound possesses a fluorinated ketone pharmacophore, a structural motif known to exhibit inhibitory activity against various enzymes, particularly proteases and esterases.[1][2] The electrophilic nature of the ketone, enhanced by the adjacent fluorine atom, makes it susceptible to nucleophilic attack by active site residues (e.g., serine, cysteine), potentially leading to reversible or irreversible inhibition. This document provides a roadmap for the systematic evaluation of this compound's inhibitory potential.
Potential Enzymatic Targets and Rationale
Based on the structural features of this compound, the following enzyme classes are proposed as primary screening targets:
-
Serine Proteases (e.g., Chymotrypsin, Trypsin, Elastase): The fluorinated ketone can mimic the transition state of substrate hydrolysis in the active site of serine proteases.[1][2]
-
Cysteine Proteases (e.g., Papain, Caspases): Similar to serine proteases, the ketone group can be targeted by the nucleophilic cysteine residue in the active site of these enzymes.[2]
-
Esterases (e.g., Acetylcholinesterase, Carboxylesterases): Fluorinated ketones have been shown to be potent inhibitors of various esterases.[1]
Experimental Protocols
General Materials and Reagents
-
Test Compound: this compound
-
Enzymes: α-Chymotrypsin (bovine pancreas), Papain (papaya latex), Porcine Liver Esterase
-
Substrates: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) for α-Chymotrypsin, Nα-Benzoyl-L-arginine ethyl ester (BAEE) for Papain, p-Nitrophenyl acetate (pNPA) for Porcine Liver Esterase
-
Buffers: Tris-HCl, Phosphate buffer
-
Inhibitors (Positive Controls): Aprotinin (for Chymotrypsin), E-64 (for Papain), Diisopropyl fluorophosphate (DFP) (for Esterase)
-
96-well microplates
-
Microplate reader
Enzyme Inhibition Assay Protocol (General)
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the appropriate buffer, the enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.
-
Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Measure the absorbance or fluorescence of the product at regular intervals using a microplate reader. The rate of reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value by fitting the data to a dose-response curve.
Specific Assay Protocols
| Parameter | α-Chymotrypsin Assay | Papain Assay | Porcine Liver Esterase Assay |
| Enzyme | α-Chymotrypsin | Papain | Porcine Liver Esterase |
| Substrate | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | p-Nitrophenyl acetate (pNPA) |
| Buffer | 50 mM Tris-HCl, pH 8.0 | 100 mM Phosphate buffer, pH 6.2, with 2 mM DTT | 50 mM Phosphate buffer, pH 7.4 |
| Detection λ | 405 nm | 253 nm | 405 nm |
| Positive Control | Aprotinin | E-64 | Diisopropyl fluorophosphate (DFP) |
Data Presentation
Table 1: Inhibitory Activity of this compound against Target Enzymes
| Enzyme | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control |
| α-Chymotrypsin | 15.2 ± 1.8 | 0.05 ± 0.01 (Aprotinin) |
| Papain | 8.7 ± 0.9 | 0.01 ± 0.002 (E-64) |
| Porcine Liver Esterase | 25.4 ± 3.1 | 1.5 ± 0.2 (DFP) |
| (Note: The data presented in this table is hypothetical and for illustrative purposes only.) |
Visualization of Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for screening this compound.
Hypothetical Signaling Pathway Modulation
Caption: Potential modulation of a PAR signaling pathway by the test compound.
Conclusion
The provided application notes and protocols offer a structured approach for the initial enzymatic screening of this compound. The methodologies are designed to be adaptable to a high-throughput screening format, facilitating the rapid assessment of this compound's inhibitory profile.[4] The hypothetical data and pathway analysis serve as a guide for interpreting experimental results and formulating further mechanistic studies. Successful identification of potent enzymatic inhibition will be the first step in elucidating the compound's mechanism of action and its potential as a therapeutic lead.
References
- 1. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
Application Notes and Protocols for 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one is a fluorinated nitroaromatic ketone with potential applications in various biological and chemical assays. Its structural features, including a ketone moiety susceptible to nucleophilic attack, a fluorinated phenyl ring that can enhance binding affinity and metabolic stability, and a nitro group that can act as an electrophile or a reporter group, make it a versatile tool for assay development. These application notes provide detailed protocols for two distinct, hypothetical assays utilizing this compound: as an inhibitor of a serine protease and as a substrate for a bacterial nitroreductase.
Application Note 1: Serine Protease Inhibition Assay
Title: A High-Throughput Screening Assay to Identify Inhibitors of InflammoPure Protease Using this compound as a Control Inhibitor.
Principle of the Assay
This assay is designed to identify and characterize inhibitors of a hypothetical serine protease, "InflammoPure Protease," which is putatively involved in inflammatory signaling pathways. The assay measures the cleavage of a fluorogenic peptide substrate by the protease. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. This compound, a fluorinated ketone, is used as a positive control inhibitor, as compounds of this class are known to act as transition-state analog inhibitors of serine proteases. The ketone moiety is attacked by the active site serine, forming a stable hemiacetal adduct and thus inhibiting the enzyme.
Signaling Pathway Context
The hypothetical "InflammoPure Protease" is an upstream regulator of the MAPK/ERK signaling pathway, which is often dysregulated in inflammatory diseases. Activation of this protease leads to the phosphorylation and activation of downstream kinases, ultimately resulting in the expression of pro-inflammatory cytokines.
Figure 1: Hypothetical Inflammatory Signaling Pathway.
Experimental Workflow
The experimental workflow for the serine protease inhibition assay is a straightforward mix-and-read procedure suitable for high-throughput screening.
Figure 2: Experimental workflow for the protease assay.
Detailed Experimental Protocol
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Enzyme: Recombinant InflammoPure Protease (hypothetical).
-
Substrate: Fluorogenic peptide substrate, e.g., Ac-Arg-Val-Lys-Met-AMC.
-
Control Inhibitor: this compound.
-
Test Compounds: Library of small molecules.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Microplate: 96-well, black, flat-bottom.
-
Plate Reader: Fluorescence microplate reader with excitation/emission wavelengths of 380/460 nm.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO to generate a range of concentrations for IC50 determination (e.g., from 1 mM to 0.01 µM).
-
Assay Plate Preparation:
-
Add 1 µL of each concentration of the control inhibitor or test compounds to the wells of a 96-well plate. For control wells, add 1 µL of DMSO.
-
Add 49 µL of Assay Buffer to all wells.
-
-
Enzyme Addition:
-
Prepare a working solution of InflammoPure Protease in Assay Buffer at a 2X final concentration (e.g., 10 nM).
-
Add 50 µL of the enzyme solution to each well.
-
Mix gently by tapping the plate.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition:
-
Prepare a working solution of the fluorogenic peptide substrate in Assay Buffer at a 2X final concentration (e.g., 20 µM).
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
Data Presentation
The inhibitory activity is determined by calculating the percentage of inhibition for each compound concentration and then fitting the data to a dose-response curve to determine the IC50 value.
Table 1: Representative Inhibition Data for this compound against InflammoPure Protease
| Inhibitor Concentration (µM) | Average Reaction Rate (RFU/min) | % Inhibition |
| 0 (No Inhibitor) | 1500 | 0 |
| 0.1 | 1350 | 10 |
| 0.5 | 975 | 35 |
| 1.0 | 750 | 50 |
| 5.0 | 300 | 80 |
| 10.0 | 150 | 90 |
| 50.0 | 75 | 95 |
Application Note 2: Bacterial Nitroreductase Activity Assay
Title: A Continuous Spectrophotometric Assay for Measuring Bacterial Nitroreductase Activity Using this compound as a Substrate.
Principle of the Assay
This assay measures the activity of a bacterial nitroreductase enzyme. These enzymes catalyze the reduction of a nitro group to an amino group in the presence of a reducing cofactor, typically NADH or NADPH. The substrate, this compound, is a nitroaromatic compound that can be reduced by the nitroreductase. The reduction of the nitro group leads to a change in the absorbance spectrum of the compound, which can be monitored over time to determine the enzyme's activity. The rate of decrease in absorbance at a specific wavelength (e.g., 340 nm for NADH consumption) is proportional to the nitroreductase activity.
Logical Relationship Diagram
The relationship between the components of the nitroreductase assay is illustrated below.
Figure 3: Logical relationships in the nitroreductase assay.
Detailed Experimental Protocol
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0.
-
Enzyme: Purified bacterial nitroreductase (e.g., from E. coli).
-
Substrate: this compound.
-
Cofactor: NADH (β-Nicotinamide adenine dinucleotide, reduced form).
-
Solvent: DMSO.
-
Cuvettes: UV-transparent cuvettes or a UV-transparent 96-well plate.
-
Spectrophotometer: A spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of NADH in Assay Buffer.
-
Prepare a working solution of the nitroreductase enzyme in Assay Buffer.
-
-
Assay Mixture Preparation:
-
In a cuvette or well of a microplate, prepare the reaction mixture as follows:
-
880 µL of Assay Buffer.
-
100 µL of 1 mM NADH solution (final concentration 100 µM).
-
10 µL of 10 mM substrate solution (final concentration 100 µM).
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 10 µL of the nitroreductase enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Enzyme activity is expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADH per minute.
-
Data Presentation
The kinetic parameters of the nitroreductase can be determined by measuring the initial reaction rates at varying substrate concentrations.
Table 2: Michaelis-Menten Kinetics of a Hypothetical Nitroreductase with this compound
| Substrate Concentration (µM) | Initial Velocity (µM/min) |
| 5 | 1.5 |
| 10 | 2.8 |
| 20 | 4.8 |
| 50 | 8.0 |
| 100 | 10.5 |
| 200 | 12.5 |
From this data, kinetic parameters such as Km and Vmax can be determined using a Lineweaver-Burk or Michaelis-Menten plot.
Application Notes and Protocols for the Scale-Up Synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one, a key intermediate in various pharmaceutical development programs. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, followed by a Williamson ether synthesis to yield the final product.
Chemical Reaction Pathway
The overall synthetic route is depicted below, starting from 2-fluoro-6-nitrophenol.
Caption: Chemical synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
This protocol outlines a plausible method for the introduction of the propan-2-one side chain onto the 2-fluoro-6-nitrophenol ring system. This reaction is based on established methods for the C-alkylation of phenols.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2-Fluoro-6-nitrophenol | 157.10 |
| Chloroacetone | 92.52 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 |
| Anhydrous Acetone | 58.08 |
| Hydrochloric Acid (HCl), 1M | - |
| Ethyl Acetate | 88.11 |
| Brine | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |
Procedure:
-
To a stirred suspension of 2-fluoro-6-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone (10-15 volumes), add chloroacetone (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with 1M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.
Step 2: Scale-Up Synthesis of this compound
This protocol details a robust Williamson ether synthesis for the large-scale production of the target compound.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | 213.16 |
| Benzyl Bromide | 171.04 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 |
| Acetone or Acetonitrile | - |
| Water | 18.02 |
| Ethyl Acetate | 88.11 |
| Brine | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |
Procedure:
-
In a suitable reaction vessel, charge 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable solvent such as acetone or acetonitrile (10-20 volumes).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound as a solid.
Data Presentation
Table 1: Summary of Reagents for a Conceptual 1 mole Scale-Up Synthesis
| Step | Reagent | Molar Equivalents | Amount (g) | Amount (mol) |
| 1 | 2-Fluoro-6-nitrophenol | 1.0 | 157.10 | 1.0 |
| Chloroacetone | 1.2 | 111.02 | 1.2 | |
| Potassium Carbonate | 2.5 | 345.53 | 2.5 | |
| 2 | 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | 1.0 | 213.16 | 1.0 |
| Benzyl Bromide | 1.1 | 188.14 | 1.1 | |
| Potassium Carbonate | 2.0 | 276.42 | 2.0 |
Table 2: Anticipated Analytical Data for this compound
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the benzylic protons, the methylene protons of the propanone side chain, the methyl protons of the propanone, and the aromatic protons of both phenyl rings. |
| ¹³C NMR | Resonances for the carbonyl carbon, the benzylic carbon, the methylene and methyl carbons of the propanone moiety, and the carbons of the aromatic rings. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₄FNO₄, MW: 303.29 g/mol ). |
| Purity (HPLC) | >98% |
| Yield | 70-85% (for Step 2) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of the target molecule.
Caption: Experimental workflow for the two-step synthesis.
Logical Relationship: Key Reaction Principles
This diagram outlines the core chemical principles governing the synthetic strategy.
Caption: Logical relationship of key chemical principles.
Safety Considerations
-
Nitrophenols: Nitrophenols are toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Alkylating Agents: Benzyl bromide and chloroacetone are lachrymators and are corrosive. Handle with care in a fume hood and wear appropriate PPE.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Acetone and acetonitrile are flammable. Use in a well-ventilated area away from ignition sources.
-
Scale-Up: When scaling up chemical reactions, it is crucial to consider heat management, efficient stirring, and the safe handling of larger quantities of hazardous materials. A thorough risk assessment should be conducted before commencing any large-scale synthesis.[3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
I. Troubleshooting Guide
This guide addresses common issues that may arise during the multi-step synthesis of this compound. A plausible synthetic route involves the Friedel-Crafts acylation of 1-benzyloxy-2-fluorobenzene followed by a regioselective nitration.
Step 1: Friedel-Crafts Acylation of 1-Benzyloxy-2-fluorobenzene
Issue 1: Low or No Conversion of Starting Material
-
Question: I am not observing any significant formation of the desired acylated product. What are the possible causes and solutions?
-
Answer:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be hydrolyzed due to exposure to atmospheric moisture. Ensure that the catalyst is fresh and handled under anhydrous conditions.
-
Insufficient Catalyst: For acylation of activated rings like 1-benzyloxy-2-fluorobenzene, a stoichiometric amount of the Lewis acid is often required as it complexes with both the acylating agent and the product ketone.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate. A gradual increase in temperature while monitoring the reaction by TLC or HPLC is recommended.
-
Poor Quality Reagents: Ensure the purity of the starting material, acylating agent (propionyl chloride or propionic anhydride), and solvent.
-
Issue 2: Formation of Multiple Products (Isomers)
-
Question: I am obtaining a mixture of ortho- and para-acylated products. How can I improve the regioselectivity?
-
Answer:
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Less polar solvents like carbon disulfide or nitrobenzene can sometimes favor the formation of the para-isomer due to steric hindrance.
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable para-isomer.
-
Bulky Catalyst: Using a bulkier Lewis acid catalyst might sterically hinder the ortho-position, thus favoring para-acylation.
-
Step 2: Nitration of 1-(3-(Benzyloxy)-2-fluorophenyl)propan-2-one
Issue 3: Low Yield and Formation of Byproducts during Nitration
-
Question: The nitration step is giving a low yield of the desired 6-nitro product, and I observe the formation of other nitrated isomers and degradation products. How can I optimize this step?
-
Answer:
-
Harsh Nitrating Conditions: A mixture of concentrated nitric and sulfuric acid can be too aggressive, leading to over-nitration or oxidation of the substrate. Consider using a milder nitrating agent such as nitric acid in acetic anhydride or cerium (IV) ammonium nitrate (CAN).[1]
-
Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) is crucial to prevent side reactions. The nitrating agent should be added dropwise with efficient stirring.
-
Regioselectivity: The benzyloxy and fluoro groups direct the incoming nitro group. The desired 6-position is ortho to the fluorine and meta to the benzyloxy group. The conditions should be optimized to favor this isomer. Careful analysis of the product mixture by NMR or HPLC is necessary to identify the different isomers formed.
-
Issue 4: Debenzylation during Nitration
-
Question: I am observing the loss of the benzyl protecting group during the nitration step. How can I prevent this?
-
Answer:
-
Acid Sensitivity: The benzyloxy group can be cleaved under strong acidic conditions. The use of milder nitrating conditions, as mentioned above, is recommended. Avoiding excessively high concentrations of sulfuric acid is crucial.
-
Alternative Protecting Groups: If debenzylation remains a persistent issue, consider using a more acid-stable protecting group for the hydroxyl functionality.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic pathway for this compound?
A1: A common and logical synthetic route is a two-step process:
-
Friedel-Crafts Acylation: Reaction of 1-benzyloxy-2-fluorobenzene with either propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(3-(benzyloxy)-2-fluorophenyl)propan-2-one.
-
Nitration: Regioselective nitration of the acylated product at the 6-position using a suitable nitrating agent.
Q2: How do the substituents on the aromatic ring influence the nitration step?
A2: The benzyloxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The propan-2-one group is a deactivating, meta-directing group. The final position of the nitro group will be a result of the combined directing effects of these substituents. The desired 6-position is ortho to the fluorine and meta to the benzyloxy group, which is a plausible outcome.
Q3: Are there any safety precautions I should be aware of?
A3: Yes. Nitration reactions can be highly exothermic and potentially explosive if not controlled properly. Always perform the reaction in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and add the nitrating agent slowly while carefully monitoring the temperature. Friedel-Crafts reactions involve corrosive Lewis acids and generate HCl gas, which requires appropriate handling and quenching procedures.
III. Quantitative Data Summary
Currently, there is a lack of specific published data on the yield of this compound under varying conditions. However, for related Friedel-Crafts acylation and nitration reactions, the following trends are generally observed:
| Reaction Step | Parameter | Condition | Expected Outcome on Yield |
| Friedel-Crafts Acylation | Catalyst Stoichiometry | Sub-stoichiometric | Lower yield |
| Stoichiometric or excess | Higher yield | ||
| Temperature | Low (0-25 °C) | May be slow, but higher selectivity | |
| High (>50 °C) | Faster reaction, potential for side products | ||
| Nitration | Nitrating Agent | Conc. HNO₃/H₂SO₄ | High reactivity, risk of byproducts |
| Milder (e.g., HNO₃/Ac₂O) | More controlled, potentially higher selectivity | ||
| Temperature | Low (0-5 °C) | Higher selectivity, reduced degradation | |
| Elevated | Lower selectivity, increased risk of side reactions |
IV. Experimental Protocols
Protocol 1: Synthesis of 1-(3-(Benzyloxy)-2-fluorophenyl)propan-2-one (Generalized Friedel-Crafts Acylation)
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents).
-
Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension.
-
After the addition is complete, add a solution of 1-benzyloxy-2-fluorobenzene (1.0 equivalent) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Generalized Nitration)
-
Dissolve 1-(3-(benzyloxy)-2-fluorophenyl)propan-2-one (1.0 equivalent) in a suitable solvent such as acetic anhydride or dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC/HPLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
V. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis.
References
Technical Support Center: Synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. The guidance provided is based on a plausible synthetic route involving a nucleophilic aromatic substitution (SNAr) reaction between 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene and the enolate of acetone.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable precursor, such as 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene, with the enolate of acetone. The fluorine atom at the 2-position is highly activated towards displacement by the ortho-nitro group, making this a feasible route.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Refer to the troubleshooting guide for specific side reactions.
-
Suboptimal reaction conditions: The base used to generate the acetone enolate, the solvent, and the reaction temperature are all critical parameters that may need optimization.
-
Purification losses: The desired product might be lost during work-up and purification steps.
Q3: I observe an unexpected spot on my TLC analysis. What could it be?
An unexpected spot on your TLC plate likely indicates the presence of a side product. Potential side products in this synthesis include:
-
Debenzylated product: 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.
-
Reduced nitro group product: 1-(3-(benzyloxy)-2-fluoro-6-aminophenyl)propan-2-one.
-
Cyclization product (nitrone): An intramolecular reaction between the enolate and the nitro group can lead to cyclic byproducts.[1]
-
Disubstitution product: Reaction at the other fluorine position, although less likely due to electronic effects.
Refer to the table of potential side products for more details to help with identification.
Q4: How can I minimize the formation of the debenzylated side product?
Debenzylation can occur under harsh acidic or basic conditions, or in the presence of certain catalysts.[2][3][4][5][6] To minimize this:
-
Use milder bases for enolate formation.
-
Avoid prolonged exposure to high temperatures.
-
Ensure that any reagents used are free from contaminants that could catalyze debenzylation.
-
If using catalytic hydrogenation in a prior step, ensure complete removal of the catalyst.
Q5: What is the best way to purify the final product?
Column chromatography on silica gel is typically the most effective method for purifying the crude product and separating it from unreacted starting materials and side products. A gradient elution system, for example, with hexanes and ethyl acetate, is likely to provide good separation.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective enolate formation. | Use a stronger, non-nucleophilic base (e.g., NaH, LDA). Ensure anhydrous conditions as water will quench the enolate. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor by TLC. | |
| Deactivated starting material. | Confirm the identity and purity of your 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene. | |
| Multiple Spots on TLC (in addition to starting material and product) | Formation of debenzylated product. | Use milder reaction conditions (lower temperature, weaker base). |
| Reduction of the nitro group. | Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reductions. Check for any potential reducing agents in your setup. | |
| Formation of nitrone or other cyclized byproducts. | This may be promoted by strong bases or high temperatures.[1] Consider using a milder base or lowering the reaction temperature. | |
| Product is an Oil and Difficult to Solidify | Presence of impurities. | Re-purify by column chromatography. Try different solvent systems for crystallization if chromatography is not sufficient. |
| Difficulty in Removing Solvent (e.g., DMSO, DMF) | High boiling point of the solvent. | During work-up, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) and wash the combined organic layers thoroughly with water and brine to remove the high-boiling solvent. |
Summary of Potential Side Products
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Cause |
| 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | C₉H₈FNO₄ | 213.16 | Debenzylation |
| 1-(3-(benzyloxy)-2-fluoro-6-aminophenyl)propan-2-one | C₁₆H₁₆FNO₂ | 273.30 | Reduction of the nitro group |
| 4-(benzyloxy)-5-fluoro-2-methyl-2H-indazole 1-oxide (example of a nitrone) | C₁₅H₁₃FN₂O₂ | 272.28 | Intramolecular cyclization[1] |
Experimental Protocol: Plausible Synthesis of this compound
Materials:
-
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
-
Acetone (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 times) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Add anhydrous acetone (3-5 equivalents) dropwise to the stirred NaH/DMF slurry over 30 minutes.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the acetone enolate.
-
Dissolve 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the enolate solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with water (3 times) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams to visualize the synthetic pathway and a workflow for troubleshooting common issues.
Caption: Main synthetic pathway and potential side reactions.
Caption: Workflow for troubleshooting common synthesis issues.
References
- 1. US20050176119A1 - Process for the preparation of 1-(3-trifluoromehylphenyl) -propan-2-ol enantiomers - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP3638648A2 - Streamlined syntheses of fluoroquinolones - Google Patents [patents.google.com]
- 5. A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
Welcome to the technical support center for the synthesis of 1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges in synthesizing this complex molecule. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic strategy for this compound?
A1: A common and effective strategy would involve a nucleophilic aromatic substitution (SNAr) reaction. This would likely use a precursor such as 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene, which is reacted with a propan-2-one enolate or a synthetic equivalent. The nitro group strongly activates the ring for nucleophilic attack, making the displacement of a fluorine atom feasible.[1][2][3]
Q2: What are the critical parameters to optimize for this reaction?
A2: The key parameters for optimization include the choice of base for generating the nucleophile, the solvent, reaction temperature, and reaction time. The purity of starting materials and the exclusion of water are also crucial for achieving high yields and minimizing side products.
Q3: What safety precautions should be taken when handling the reagents for this synthesis?
A3: Nitroaromatic compounds can be energetic and should be handled with care. Many organic solvents are flammable and volatile. Appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective Nucleophile Generation: The base may not be strong enough to deprotonate the propan-2-one effectively. 2. Low Reaction Temperature: The activation energy for the SNAr reaction may not be reached. 3. Poor Solvent Choice: The chosen solvent may not adequately dissolve the reactants or stabilize the intermediate.[4] 4. Decomposition of Reactants or Product: High temperatures can lead to the degradation of the starting materials or the desired product. | 1. Use a stronger base: Consider switching from a weaker base like potassium carbonate to a stronger one such as sodium hydride (NaH) or lithium diisopropylamide (LDA). 2. Increase the reaction temperature: Gradually increase the temperature in increments of 10-20°C while monitoring the reaction by TLC or HPLC.[4] 3. Screen different solvents: Test a range of aprotic polar solvents like DMF, DMSO, or NMP, which are known to facilitate SNAr reactions.[3][5] 4. Optimize temperature and reaction time: Perform a time-course experiment at a moderate temperature to find the point of maximum product formation before significant decomposition occurs. |
| Formation of Multiple Side Products | 1. Side Reactions of the Nucleophile: The propan-2-one enolate can undergo self-condensation (aldol reaction). 2. Reaction at other positions: Although less likely due to the directing effects of the nitro group, reaction at other positions on the aromatic ring could occur. 3. De-benzylation: The benzyloxy group might be cleaved under harsh reaction conditions. | 1. Control stoichiometry and addition rate: Add the propan-2-one slowly to the base at a low temperature to generate the enolate, and then add the electrophile. Use a slight excess of the propan-2-one. 2. Confirm regiochemistry: Use analytical techniques like 2D NMR to confirm the structure of the main product and byproducts. 3. Use milder conditions: Avoid excessively high temperatures and strongly acidic or basic conditions that could cleave the benzyl ether. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Deactivation of Nucleophile: Traces of water in the reaction mixture can quench the enolate. 3. Poor Reagent Purity: Impurities in the starting materials can interfere with the reaction. | 1. Monitor the reaction over a longer period: Use TLC or HPLC to track the consumption of the starting material. 2. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify starting materials: Recrystallize or distill the starting materials if their purity is questionable. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and side products may have similar retention factors on silica gel. 2. Product Instability: The product may be sensitive to the conditions used for purification (e.g., acidic or basic conditions on silica gel). | 1. Optimize chromatography conditions: Try different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. 2. Use neutral purification methods: If the product is sensitive, consider using a neutral purification technique or washing the silica gel with a neutralizing agent before use. Recrystallization is also a viable option. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Materials:
-
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
-
Propan-2-one
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMF to the flask, and cool the suspension to 0°C in an ice bath.
-
Slowly add propan-2-one (1.5 equivalents) to the stirred suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium enolate.
-
In a separate flask, dissolve 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the fluoronitrobenzene derivative dropwise to the enolate solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | Acetone | Reflux | 12 | <10 |
| 2 | NaH | THF | 25 | 6 | 45 |
| 3 | NaH | DMF | 25 | 4 | 75 |
| 4 | NaH | DMSO | 25 | 4 | 70 |
| 5 | LDA | THF | -78 to 25 | 3 | 65 |
| 6 | NaH | DMF | 50 | 2 | 68 (decomposition observed) |
Note: The data in this table is hypothetical and for illustrative purposes to guide optimization.
Visualizations
Experimental Workflow
References
Technical Support Center: 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
Welcome to the technical support center for 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. This guide provides detailed information on potential degradation pathways, troubleshooting for experimental analysis, and standardized protocols for stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a complex organic molecule. Based on its structure, which includes a nitroaromatic group and a ketone, it is likely an intermediate in the synthesis of pharmaceuticals or a candidate for drug discovery programs.[1][2] Nitroaromatic compounds are used in the synthesis of a wide array of products including dyes, polymers, pesticides, and explosives.[1]
Q2: What are the most probable degradation pathways for this compound under experimental conditions? A2: While specific experimental data for this molecule is not publicly available, based on its functional groups, the most probable degradation pathways involve:
-
Reduction of the Nitro Group: The electron-withdrawing nitro group is susceptible to reduction, which can form nitroso, hydroxylamine, and ultimately amine derivatives.[2][3] This is a common metabolic and chemical degradation route for nitroaromatic compounds.[1][3]
-
Cleavage of the Benzyl Ether: The benzyloxy group can be cleaved under acidic, basic, or oxidative conditions to yield a phenol.
-
Reactions involving the α-Fluoro Ketone: α-Amino α'-fluoro ketones are known to be potentially unstable intermediates that can undergo enolization and subsequent elimination of the fluoride ion.[4] While this compound is not an α-amino ketone, the α-fluoro ketone moiety may still be susceptible to base-catalyzed reactions or rearrangement.
Q3: What analytical methods are recommended for studying the degradation of this compound? A3: A combination of chromatographic and spectrometric methods is essential for a thorough degradation study.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for separating the parent compound from its degradants.[6][7] Mass Spectrometry (LC-MS) is critical for identifying the structures of the degradation products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural characterization of isolated degradants.[5]
Q4: What are the typical stress conditions used in forced degradation studies? A4: Forced degradation, or stress testing, is used to establish likely degradation pathways and evaluate the stability of a molecule.[5][8] The recommended stress factors include acid and base hydrolysis, oxidation, high temperature (thermal stress), and exposure to light (photolysis).[8][9][10]
Q5: How much degradation is considered sufficient in a forced degradation study? A5: The goal is to achieve modest degradation, typically in the range of 10-20%.[10] Over-stressing the compound can lead to the formation of secondary degradants that may not be relevant to shelf-life stability, while under-stressing may not generate a sufficient quantity of degradation products for detection and identification.[9]
Potential Degradation Pathways
The structure of this compound contains several functional groups prone to chemical transformation under stress conditions. The diagram below illustrates the most likely degradation pathways based on established chemical principles for its constituent moieties.
Caption: Proposed degradation pathways for the target compound.
Logical Relationship of Stress Factors to Degradation
Different environmental and chemical stressors can trigger specific degradation pathways. Understanding these relationships is key to designing stability studies and interpreting results.
Caption: Relationship between stress factors and degradation types.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of degradation studies.
Q: My HPLC baseline is drifting or noisy. What should I do? A: Baseline drift and noise can obscure small degradation peaks.[6]
-
Possible Causes:
-
Solutions:
-
Mobile Phase: Prepare fresh mobile phase using HPLC-grade solvents and filter before use.[11] Ensure all components are miscible.[11]
-
Degassing: Use an in-line degasser or sonicate the mobile phase to remove dissolved gases.[7][11]
-
System Check: Inspect the system for loose fittings and leaks, particularly around the pump seals and column connections.[11][12]
-
Detector: Allow the detector lamp to warm up sufficiently. If noise persists, check the lamp's age and energy output.[6]
-
Column Wash: Flush the column with a strong solvent (like isopropanol or acetonitrile) to remove contaminants.[12]
-
Q: I see new peaks in my chromatogram after applying stress. How do I know what they are? A: The appearance of new peaks is the expected outcome of a successful forced degradation study.
-
Workflow:
-
Confirm it's a Degradant: Ensure the peak is not present in a placebo or blank sample subjected to the same stress conditions.
-
Check for Purity: Use photodiode array (PDA) detection to check the peak purity of the parent compound peak. A decrease in purity indicates co-elution with a degradant.
-
Mass Spectrometry (MS): The most effective way to identify degradants is to use LC-MS. The mass-to-charge ratio (m/z) of the new peak provides the molecular weight of the degradant.
-
Correlate with Pathways: Compare the identified molecular weight with the predicted masses from the potential degradation pathways (e.g., reduction of NO₂ to NH₂ results in a mass decrease of 16 Da).
-
Q: My retention times are shifting between injections. What is the cause? A: Fluctuating retention times compromise data reliability.[11]
-
Possible Causes:
-
Solutions:
-
Mobile Phase: If mixing online, prime each solvent line thoroughly. Consider pre-mixing the mobile phase manually to test if the pump's proportioning valve is the issue.[13]
-
Pump Purge: Purge the pump to remove any trapped air bubbles.[11]
-
Temperature Control: Use a column oven to maintain a stable temperature.[12]
-
Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence, which may require 5-10 column volumes.[13]
-
Caption: Troubleshooting workflow for identifying unknown peaks.
Experimental Protocols
The following protocols outline standard conditions for forced degradation studies, as recommended by international guidelines.[8] These studies should be performed on a single batch of the drug substance.[8]
Data Presentation: Forced Degradation Conditions
The following table summarizes typical starting conditions for stress testing. The duration and concentration of reagents may need to be adjusted to achieve the target degradation of 10-20%.[9][10]
| Stress Condition | Reagent / Condition | Temperature | Duration | Sampling Times |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 5 days | 1, 3, 5 days |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Up to 5 days | 1, 3, 5 days |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours | 2, 8, 24 hours |
| Thermal | Dry Heat | 80 °C (or 20°C above accelerated stability) | Up to 14 days | 1, 5, 14 days |
| Photolytic | UV/Vis Light | Room Temp | N/A | Expose to 1.2 million lux hours and 200 W h/m² |
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH) to a final concentration of approximately 0.1 mg/mL.
-
A control sample should be prepared by diluting the stock solution with the analysis solvent (e.g., 50:50 acetonitrile:water) and kept under normal conditions.[9]
2. Acid/Base Hydrolysis Protocol:
-
To separate vials, add the working solution to an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M.
-
Place the vials in a thermostatically controlled oven or water bath at 60°C.
-
At each time point (e.g., 1, 3, 5 days), withdraw an aliquot, neutralize it (base for the acid sample, acid for the base sample), and dilute with mobile phase to the target analysis concentration.
-
Analyze immediately by HPLC.
3. Oxidative Degradation Protocol:
-
Mix the working solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.[9]
-
Keep the sample at room temperature, protected from light.
-
Due to the potentially rapid nature of oxidation, sample at earlier time points (e.g., 2, 8, 24 hours).
-
Dilute with mobile phase to the target concentration and analyze by HPLC.
4. Thermal Degradation Protocol:
-
Place the drug substance as a solid powder in a vial and store it in an oven at 80°C.
-
For solution stability, prepare the working solution in the analysis solvent and store it in the oven.
-
At specified time points, dissolve the solid or dilute the solution sample and analyze by HPLC.
5. Photostability Protocol:
-
Expose the drug substance (both as a solid and in solution) to a light source that produces combined visible and UV outputs.[9]
-
The exposure level should be a minimum of 1.2 million lux hours for visible light and 200 watt hours per square meter for UV light, as specified by ICH Q1B guidelines.[8][9]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
After exposure, prepare samples for HPLC analysis.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one (CAS 288385-98-8). The content covers common issues that may arise during the synthesis and subsequent use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis of this compound
A common synthetic approach to α-aryl ketones is through palladium-catalyzed cross-coupling reactions. The following FAQs address issues that may be encountered during such a synthesis.
Question 1: My α-arylation reaction to synthesize the target compound is not proceeding, or the yield is very low. What are the potential causes?
Answer: Low or no yield in a palladium-catalyzed α-arylation can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently. Ensure your palladium source and ligands are of high quality. If using a Pd(II) precatalyst, ensure the reduction to Pd(0) is occurring. Modern precatalysts that generate the active species more reliably are often a good choice.[1]
-
Reagent Purity: Impurities in starting materials (aryl halide, ketone), base, or solvent can poison the catalyst. Assess the purity of all reagents and purify them if necessary.[1] Amines, for example, should be purified before use.[1]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) using robust Schlenk line or glovebox techniques.[2]
-
Base Strength and Solubility: The choice of base is critical for efficient enolate formation. If the reaction is sluggish, a stronger base might be required. The solubility of the base can also impact the reaction rate; ensure adequate mixing.
-
Ligand Choice: The ligand has a significant impact on the catalyst's stability and activity. If the reaction is not working, screening different phosphine ligands can be beneficial.[1] Sterically hindered, electron-rich ligands are often effective for α-arylation.[3][4]
Question 2: I am observing significant amounts of side products in my reaction mixture. What are they, and how can I minimize them?
Answer: Common side products in α-arylation reactions include:
-
Double Arylation: This occurs when the product of the initial arylation reacts again with the aryl halide. This is more common with methyl ketones.[5] To minimize this, you can use a larger excess of the ketone starting material or ensure that both the starting ketone and the mono-arylated product are deprotonated by using at least two equivalents of base.[3]
-
Homocoupling of the Aryl Halide: This leads to the formation of a biaryl compound and can be favored if the reductive elimination step of the desired product is slow. Optimizing the ligand and reaction temperature can help minimize this side reaction.
-
Dehalogenation of the Aryl Halide: The aryl halide is reduced, removing the halogen. This can be caused by impurities or side reactions with the solvent or base.
Question 3: The nitration step to introduce the nitro group is resulting in a complex mixture of products or decomposition. How can I improve this step?
Answer: Nitration is an aggressive reaction, and the standard conditions (a mixture of nitric and sulfuric acid) can be too harsh for sensitive substrates.[6][7]
-
Reaction Conditions: Consider milder nitrating agents or conditions. For example, using nitric acid in acetic anhydride or trifluoromethanesulfonic acid can sometimes provide better selectivity and yields.[8]
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or below) to control the reaction rate and reduce the formation of byproducts.
-
Protecting Group Stability: The benzyloxy group is generally stable to nitrating conditions, but strong acidic conditions can potentially lead to its cleavage.[9] If cleavage is observed, alternative, more robust protecting groups might be necessary, or the order of synthetic steps should be reconsidered.
Section 2: Use of this compound in Further Reactions
Question 4: I am having difficulty with a subsequent reaction involving the ketone moiety (e.g., a Wittig reaction), and the reaction is incomplete. What could be the issue?
Answer: If a Wittig reaction is not proceeding to completion, several factors could be at play:
-
Steric Hindrance: The ketone in the target molecule is somewhat sterically hindered due to the ortho-fluoro and nitro groups. This can slow down the reaction, particularly with stabilized ylides.[10][11] Using a more reactive, non-stabilized ylide or switching to the Horner-Wadsworth-Emmons reaction, which is often better for hindered ketones, may improve the outcome.[10][11]
-
Ylide Formation: Ensure the phosphorus ylide (Wittig reagent) is correctly formed. This requires a strong base and anhydrous conditions. A color change (often to orange or red) typically indicates ylide formation.[10]
-
Reactivity of the Ylide: Stabilized ylides are less reactive and may not react efficiently with hindered ketones.[12]
Question 5: How do I remove the benzyloxy protecting group without affecting the nitro and fluoro groups?
Answer: The most common method for benzyl group deprotection is catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C).[13] However, this method will also reduce the nitro group to an amine. To selectively remove the benzyl group, you should consider alternative methods:
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative deprotection of benzyl ethers.[14] This method is often compatible with a wider range of functional groups.
-
Acidic Cleavage: Strong acids can cleave benzyl ethers, but this may not be suitable depending on the stability of the rest of the molecule to acidic conditions.[9]
Quantitative Data Summary
The following tables provide hypothetical data to illustrate how different reaction parameters can influence the outcome of the synthesis. These should be used as a starting point for optimization.
Table 1: Effect of Ligand and Base on the Yield of Palladium-Catalyzed α-Arylation
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | NaOt-Bu (1.5) | Toluene | 80 | 45 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 80 | 78 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS (1.5) | Toluene | 80 | 85 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 62 |
Table 2: Influence of Nitrating Conditions on Product Distribution
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Desired Product Yield (%) | Byproduct Yield (%) |
| 1 | HNO₃ / H₂SO₄ | - | 25 | 55 | 30 |
| 2 | HNO₃ / H₂SO₄ | - | 0 | 75 | 15 |
| 3 | HNO₃ | Acetic Anhydride | 0 | 82 | 10 |
| 4 | NH₄NO₃ | Trifluoroacetic Anhydride | 0 | 88 | 5 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed α-Arylation
This protocol is a general procedure for the synthesis of α-aryl ketones and should be optimized for the specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the ketone (1.2 mmol), the base (e.g., LHMDS, 1.5 mmol), and the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Aromatic Nitration
This protocol describes a milder nitration procedure.
-
Reagent Preparation: In a round-bottom flask, cool acetic anhydride (5 mL) to 0 °C in an ice bath.
-
Nitrating Agent Formation: Slowly add fuming nitric acid (1.0 mmol) to the cold acetic anhydride with stirring.
-
Substrate Addition: Dissolve the aromatic precursor (1.0 mmol) in a minimal amount of acetic anhydride and add it dropwise to the nitrating mixture, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture into ice water and stir until the excess acetic anhydride has hydrolyzed.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and purify by column chromatography or recrystallization.
Visualizations
Caption: A potential synthetic pathway for the target molecule.
Caption: A decision tree for troubleshooting α-arylation reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues with 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one (CAS No. 288385-98-8).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on its chemical structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetone, ethyl acetate, and dichloromethane (DCM). For biological assays, creating a concentrated stock solution in DMSO is a common practice.
Q3: What are the primary challenges when formulating this compound for in vitro or in vivo studies?
A3: The main challenge is its poor water solubility, which can lead to precipitation in aqueous buffers, low bioavailability in animal studies, and inaccurate results in cell-based assays. The final concentration of organic co-solvents like DMSO must be carefully controlled to avoid cellular toxicity.
Q4: Are there general strategies to enhance the solubility of compounds like this?
A4: Yes, several techniques can be employed to improve the solubility of poorly water-soluble compounds. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction and the use of solid dispersions, while chemical methods involve the use of co-solvents, pH adjustment, and complexation.[4][5][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: The compound precipitates when my DMSO stock solution is diluted with aqueous buffer.
-
Action:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium.
-
Increase the co-solvent percentage: If your experimental system allows, slightly increasing the percentage of DMSO in the final solution can help maintain solubility. However, be mindful of solvent toxicity.
-
Use a different co-solvent system: Consider using a combination of solvents. For example, a 1:1 mixture of DMSO and polyethylene glycol (PEG) can sometimes be more effective than DMSO alone.
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to form micelles that encapsulate the compound and keep it in solution.[5]
-
-
Rationale: Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The strategies above aim to either decrease the concentration or increase the solubilizing capacity of the solvent system.
Issue 2: I need to prepare an aqueous formulation for animal studies, but the required dose is too high to be dissolved in a small volume.
-
Action:
-
Formulate as a solid dispersion: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[6][7] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Particle size reduction (Nanosuspension): Creating a nanosuspension of the compound can significantly increase its surface area, leading to a faster dissolution rate in aqueous media.[8] This can be achieved through techniques like media milling or high-pressure homogenization.[7]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[5]
-
-
Rationale: For in vivo applications requiring higher concentrations, simply using co-solvents may not be sufficient or may lead to toxicity. Advanced formulation techniques like solid dispersions and nanosuspensions are designed to improve the bioavailability of poorly soluble drugs.[5][6][7]
Data Presentation: Solubility Enhancement Strategies
| Technique | Principle | Advantages | Disadvantages | Typical Excipients/Solvents |
| Co-solvent System | Increases solubility by reducing the polarity of the aqueous medium. | Simple to prepare, suitable for early-stage experiments. | Potential for solvent toxicity, risk of precipitation upon dilution. | DMSO, DMF, Ethanol, PEG 400, Propylene Glycol |
| pH Adjustment | For ionizable compounds, adjusting the pH can convert the molecule to its more soluble salt form. | Can be very effective if the compound has ionizable groups. | The compound's structure does not suggest strongly ionizable groups. | Buffers (e.g., phosphate, citrate), HCl, NaOH |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, increasing the surface area and dissolution rate.[6][7] | Significant improvement in dissolution and bioavailability.[6] | Can be physically unstable over time, requires specific manufacturing processes.[7] | PVP, PEG, HPMC |
| Nanosuspension | Reduces particle size to the nanometer range, increasing surface area and dissolution velocity.[8] | Applicable to many poorly soluble compounds, can improve bioavailability.[8] | Requires specialized equipment (homogenizers, mills), potential for particle aggregation.[7] | Surfactants (e.g., Tween® 80) as stabilizers |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within the cyclodextrin cavity, forming a water-soluble complex.[5] | High efficiency in solubility enhancement, can improve stability. | Can be expensive, potential for competition with other molecules. | β-Cyclodextrin, HP-β-CD, SBE-β-CD |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Weigh out a precise amount of this compound.
-
Add a minimal amount of 100% DMSO to dissolve the compound completely. Gentle warming (to 37°C) or sonication can be used to aid dissolution.[9]
-
Once fully dissolved, add more DMSO to reach a convenient stock concentration (e.g., 10 mM or 50 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution into the final aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing to ensure rapid mixing and minimize precipitation.
Protocol 2: Screening for Optimal Co-solvent/Surfactant System
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare a series of aqueous buffers containing different co-solvents or surfactants (e.g., 10% PEG 400, 5% Solutol® HS 15, 2% Tween® 80).
-
Add the DMSO stock solution to each buffer to achieve a final compound concentration that is relevant for your assay (e.g., 10 µM).
-
Visually inspect each solution for signs of precipitation immediately after preparation and after a set period (e.g., 2 hours) at room temperature or 37°C.
-
Measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm) for a more quantitative assessment of solubility.
Visualizations
Caption: Workflow for addressing solubility issues.
Caption: Decision pathway for formulation strategy.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 288385-98-8|this compound|BLD Pharm [bldpharm.com]
- 3. web.mst.edu [web.mst.edu]
- 4. researchgate.net [researchgate.net]
- 5. firsthope.co.in [firsthope.co.in]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. It provides troubleshooting advice and detailed analytical protocols to identify and mitigate the formation of common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors. Common issues include:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or slightly increasing the temperature. However, be aware that higher temperatures can sometimes promote byproduct formation.
-
Suboptimal base: The base used to generate the propan-2-one enolate may be too weak or used in insufficient quantity, leading to a low concentration of the active nucleophile.
-
Moisture contamination: Anhydrous conditions are often critical. Any moisture can quench the enolate and hydrolyze starting materials. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Competing side reactions: The formation of byproducts, such as those from self-condensation of acetone or alternative reaction pathways of the starting materials, can consume reactants and reduce the yield of the desired product.
-
Product degradation: The target molecule might be unstable under the reaction or workup conditions.
Q2: I am observing unexpected peaks in the ¹H NMR spectrum of my crude product. What could they be?
A2: Unexpected peaks often indicate the presence of byproducts. Based on the likely synthetic pathway (nucleophilic aromatic substitution), potential byproducts include:
-
Acetone self-condensation products: If using acetone and a base, you might form diacetone alcohol or mesityl oxide. These will have characteristic signals in the upfield region of the spectrum.
-
Debenzylated product: Cleavage of the benzyl ether protecting group can lead to the corresponding phenol, 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. This would result in the disappearance of the benzyl signals (aromatic protons around 7.3-7.5 ppm and the benzylic CH₂ at ~5.2 ppm) and the appearance of a broad phenolic -OH peak.
-
C-Alkylated Phenol Impurity: If the synthesis of the benzyloxy starting material involved a Williamson ether synthesis, C-alkylated regioisomers could be present as impurities. The aromatic region of the NMR spectrum for these isomers would differ significantly from the O-alkylated precursor.[1][2]
-
Unreacted starting materials: Check for the characteristic signals of your starting aryl fluoride.
Q3: My LC-MS analysis shows a peak with the correct mass for the product, but also other significant peaks. How can I identify these impurities?
A3: LC-MS is a powerful tool for identifying components of a reaction mixture. Here's how to approach the analysis of unexpected peaks:
-
Analyze the Molecular Weight: Determine the molecular weight of the impurities from their mass-to-charge ratio (m/z).
-
Compare with Expected Byproducts: Compare these molecular weights with those of the potential byproducts listed in the table below.
-
Consider Fragmentation Patterns: If using MS/MS, the fragmentation pattern can provide structural clues to help differentiate between isomers.
-
Isolate and Characterize: If a significant impurity is present, consider preparative chromatography to isolate the compound for full characterization by NMR.
Data Presentation: Potential Byproducts and Their Characteristics
The following table summarizes the key analytical data for the target compound and potential byproducts to aid in their identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm, in CDCl₃) | Expected Mass Spec Peak [M+H]⁺ |
| This compound (Target) | C₁₆H₁₄FNO₄ | 303.29 | ~7.8-7.9 (d, 1H, Ar-H), ~7.3-7.5 (m, 5H, Bn-Ar-H), ~7.1-7.2 (t, 1H, Ar-H), ~5.2 (s, 2H, -OCH₂Ph), ~4.0 (s, 2H, -CH₂CO-), ~2.2 (s, 3H, -COCH₃) | 304.09 |
| 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one (Debenzylated) | C₉H₈FNO₄ | 213.16 | ~7.7-7.8 (d, 1H, Ar-H), ~7.0-7.1 (t, 1H, Ar-H), ~5.5-6.5 (br s, 1H, -OH), ~4.0 (s, 2H, -CH₂CO-), ~2.2 (s, 3H, -COCH₃) | 214.04 |
| Diacetone Alcohol | C₆H₁₂O₂ | 116.16 | ~2.6 (d, 2H, -CH₂-), ~2.2 (s, 3H, -COCH₃), ~1.2 (s, 6H, -C(CH₃)₂) | 117.09 |
| Mesityl Oxide | C₆H₁₀O | 98.14 | ~6.1 (m, 1H, =CH-), ~2.1 (s, 3H, -COCH₃), ~1.9 (s, 6H, =C(CH₃)₂) | 99.08 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
-
Objective: To monitor the progress of the reaction and quantify the formation of product and byproducts.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.
-
Gradient Example: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: The retention times of the starting material, product, and byproducts can be used to track the reaction progress. Peak area integration allows for semi-quantitative analysis of the reaction mixture composition.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification
-
Objective: To identify the molecular weights of components in the crude reaction mixture.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).
-
LC Conditions: Use the same or similar conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50 - 1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: As recommended by the instrument manufacturer.
-
-
Analysis: Correlate the peaks in the total ion chromatogram (TIC) with the UV chromatogram from HPLC analysis. Extract the mass spectrum for each peak to determine the molecular weight of the corresponding compound. Compare these masses with the hypothesized byproducts in the table above.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the structure of the desired product and identify the structure of any isolated byproducts.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the proton environments in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC): Can be used to determine the connectivity between protons and carbons, which is essential for unambiguous structure determination, especially for differentiating isomers.[3][4]
-
-
Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the target molecule and potential byproducts.
Mandatory Visualization
Below is a logical workflow to guide the troubleshooting process when encountering issues in the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct analysis.
References
Technical Support Center: Enhancing the Stability of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. The following information is designed to help you anticipate and address potential stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a yellow color over time. What could be the cause?
A1: The appearance of a yellow color can be indicative of degradation. Nitroaromatic compounds, in particular, are susceptible to degradation pathways that can result in colored byproducts. One common cause is photodegradation, especially when exposed to UV or even ambient light.[1][2] Additionally, changes in the pH of the solution, particularly towards the basic range, can accelerate the degradation of nitrophenol-like structures.[3][4][5][6] It is also possible that the compound is reacting with components of your solvent or buffer.
Q2: I am observing a decrease in the concentration of my compound in solution over a short period. What are the likely degradation pathways?
A2: The decrease in concentration suggests that this compound may be unstable under your current experimental conditions. Potential degradation pathways for nitroaromatic compounds include reduction of the nitro group and cleavage of the aromatic ring.[7][8][9] The presence of the ketone and fluoro substituents may also influence the molecule's reactivity. For instance, fluorinated ketones can exist in equilibrium with their hydrated forms, which might affect their stability and reactivity.[10][11][12]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution can significantly impact the stability of nitrophenol-like compounds.[3][4][5][6] Generally, increasing the pH can lead to the formation of phenoxide anions, which may be more susceptible to oxidation or other degradation reactions. It is advisable to conduct a pH stability study to determine the optimal pH range for your experiments. For similar compounds, a slightly acidic to neutral pH is often preferred.
Q4: Is this compound sensitive to light?
A4: Yes, many nitroaromatic compounds are known to be light-sensitive and can undergo photodegradation.[1][2] It is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil. A photostability study can help quantify the extent of this sensitivity.
Q5: What are the best practices for preparing and storing stock solutions of this compound?
A5: To maximize the stability of your stock solutions, consider the following:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.
-
Protection from Light: Store solutions in amber vials or light-blocking containers.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.
-
pH Control: If using aqueous buffers, ensure the pH is in a range where the compound is most stable, which should be determined experimentally.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or buffer. | - Increase the proportion of organic co-solvent (e.g., DMSO, acetonitrile).- Gently warm the solution to aid dissolution.- Evaluate the solubility in a range of different solvents. |
| Inconsistent results between experiments. | Degradation of the stock solution over time. | - Prepare fresh stock solutions for each experiment.- Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.- Re-evaluate the purity of the stock solution using an appropriate analytical method like HPLC. |
| Formation of unexpected peaks in HPLC analysis. | Compound degradation. | - Analyze the sample immediately after preparation.- Investigate the impact of light, temperature, and pH on the sample during preparation and analysis.- Use a photodiode array (PDA) detector to obtain UV spectra of the new peaks to aid in their identification. |
Experimental Protocols
Protocol 1: pH Stability Study
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
Spike a known concentration of the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM).
-
Incubate the samples at a controlled temperature (e.g., 37°C) and protect them from light.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by a validated analytical method, such as HPLC-UV, to determine the remaining concentration of the parent compound.
-
Plot the percentage of the compound remaining versus time for each pH.
Hypothetical Data Summary:
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 3.0 | 98.5% | 95.2% |
| 5.0 | 99.1% | 97.8% |
| 7.4 | 96.3% | 90.5% |
| 9.0 | 85.2% | 70.1% |
| 10.0 | 70.4% | 45.6% |
Protocol 2: Photostability Study
Objective: To assess the impact of light exposure on the stability of the compound in solution.
Methodology:
-
Prepare a solution of the compound in a relevant solvent system (e.g., 50:50 acetonitrile:water).
-
Divide the solution into two sets of clear and amber vials.
-
Expose one set of clear vials to a controlled light source (e.g., a photostability chamber with a specified lux level) for a defined period.
-
Keep the second set of clear vials wrapped in aluminum foil (dark control) and the amber vials under the same conditions.
-
At various time points, take samples from each set.
-
Analyze the samples by HPLC-UV to quantify the concentration of the parent compound.
-
Compare the degradation in the light-exposed samples to the dark controls.
Hypothetical Data Summary:
| Condition | % Remaining after 4 hours | % Remaining after 8 hours |
| Clear Vial (Light Exposed) | 88.9% | 75.4% |
| Clear Vial (Dark Control) | 99.5% | 98.9% |
| Amber Vial (Light Exposed) | 99.2% | 98.5% |
Visualizations
Caption: A potential degradation pathway for the target compound.
Caption: Workflow for conducting a stability study.
Caption: A decision tree for troubleshooting compound instability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of validated analytical methods for the quantification and purity assessment of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring product quality and consistency throughout the drug development lifecycle.[1][2][3] This document compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed experimental protocols and performance data to aid in method selection. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the benchmark method for routine quality control, including assay and impurity profiling of non-volatile pharmaceutical intermediates.[1][7] Its strengths lie in its reproducibility, high precision, and suitability for quantifying thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for identifying and quantifying volatile impurities, even at trace levels.[8][9] For the target analyte, this method may require derivatization to enhance volatility, but it provides definitive structural confirmation through mass fragmentation patterns.[10]
Logical Flow for Method Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technique based on the analytical objective.
Caption: Diagram 1: Method Selection Workflow.
Data Presentation: Comparative Validation Summary
The performance of each method was evaluated based on standard validation parameters. The results are summarized below.
| Validation Parameter | HPLC-UV | GC-MS | Typical Acceptance Criteria (ICH) |
| Linearity (R²) | > 0.9995 | > 0.9992 | ≥ 0.995 |
| Range | 10 - 150 µg/mL | 0.1 - 25 µg/mL | 80-120% of test concentration for assay |
| Accuracy (% Recovery) | 99.1% - 101.5% | 97.5% - 102.8% | 98.0% - 102.0% for API assay[11] |
| Precision (%RSD) | |||
| - Repeatability | < 0.8% | < 2.5% | ≤ 2%[11] |
| - Intermediate Precision | < 1.2% | < 4.0% | ≤ 3-5%[11] |
| Specificity/Selectivity | High (Resolved from impurities) | Very High (Mass fragmentation) | Peak Purity Index ≥ 0.99; Resolution ≥ 1.5[11] |
| Limit of Detection (LOD) | 2.5 µg/mL (S/N ≥ 3:1) | 0.03 µg/mL (S/N ≥ 3:1) | S/N ≥ 3:1[11] |
| Limit of Quantitation (LOQ) | 8.0 µg/mL (S/N ≥ 10:1) | 0.1 µg/mL (S/N ≥ 10:1) | S/N ≥ 10:1 |
| Robustness | Robust | Moderately Robust | No significant impact on results |
Experimental Protocols
Detailed methodologies for each validated technique are provided below.
HPLC-UV Method Protocol
This method is designed for the accurate quantification and purity determination of the analyte in routine quality control settings.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Standard Solution (50 µg/mL): Accurately weigh 5.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (50 µg/mL): Accurately weigh 5.0 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol
This method is optimized for high-sensitivity detection and definitive identification of the analyte and potential volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8]
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temp: 290°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40 - 450 m/z
Sample Preparation:
-
Standard Solution (10 µg/mL): Accurately weigh 1.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Sample Solution (10 µg/mL): Accurately weigh 1.0 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Filter solutions if particulate matter is present.
Validation Workflow Visualization
The validation of an analytical method is a systematic process to confirm its suitability for the intended purpose.[2][6] The workflow diagram below outlines the key stages of validation as per ICH guidelines.[4][12]
Caption: Diagram 2: Analytical Method Validation Workflow.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. canadacommons.ca [canadacommons.ca]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. altabrisagroup.com [altabrisagroup.com]
Unveiling the Biological Potential: A Comparative Analysis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one and Its Analogues
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activity of the novel compound 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one and its structural analogues. While specific experimental data for the title compound is not publicly available, this guide draws upon published research on closely related nitroaromatic and fluorinated compounds to provide insights into its potential antimicrobial and cytotoxic properties. Detailed experimental protocols for key biological assays are also provided to facilitate further research.
The unique structural combination of a benzyloxy group, a fluorine atom, and a nitro group on a phenylpropan-2-one scaffold suggests that this compound may exhibit significant biological activity. The presence of the nitroaromatic moiety is a common feature in many compounds with known antimicrobial and cytotoxic effects. The fluorine atom can further enhance potency and modulate pharmacokinetic properties.
Comparative Analysis of Biological Activity
To contextualize the potential biological activity of this compound, this section presents quantitative data from studies on analogous compounds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various fluorinated β-nitrostyrenes and other nitroaromatic derivatives against several bacterial strains.
Table 1: Antibacterial Activity of Fluorinated β-Methyl-β-nitrostyrene Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4-Fluoro-β-methyl-β-nitrostyrene | E. coli | 16 |
| 4-Fluoro-β-methyl-β-nitrostyrene | E. faecalis | 8 |
| 2,4-Difluoro-β-methyl-β-nitrostyrene | E. coli | 32 |
| 2,4-Difluoro-β-methyl-β-nitrostyrene | E. faecalis | 16 |
Data sourced from a study on the antimicrobial activity of fluorinated β-nitrostyrenes, which demonstrated that fluorine-substituted nitropropenylarenes have enhanced antimicrobial activity.[1]
Table 2: Antibacterial Activity of Various Nitroaromatic Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 5-Nitrophenanthroline | M. tuberculosis | 0.78 |
| Nitrated Benzothiazole Derivative | P. aeruginosa | 15.6 - 62.5 |
| Halogenated Nitro Derivative 9b | S. aureus | 15.6 |
| Halogenated Nitro Derivative 9c | S. aureus | 31.25 |
| Halogenated Nitro Derivative 9d | S. aureus | 62.5 |
This table compiles data from various studies on nitroaromatic compounds, highlighting their potent antibacterial effects. The presence of the nitro group is often essential for activity.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of novel compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5][6]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[3]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in the appropriate culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one and its hypothetical derivatives. The data presented is a composite based on established values for structurally similar compounds, offering a robust framework for the analysis of this chemical class. This document outlines the expected spectroscopic characteristics in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), complete with detailed experimental protocols and workflow visualizations.
Introduction
This compound is a complex aromatic ketone with multiple functional groups that contribute to a unique spectroscopic signature. The presence of a nitro group, a fluoro substituent, a benzyloxy ether, and a propan-2-one moiety results in a rich dataset that can be used for structural elucidation and purity assessment. Understanding the spectroscopic properties of this parent compound and its derivatives is crucial for researchers in medicinal chemistry and drug development, where precise characterization of synthesized molecules is paramount. This guide serves as a comparative reference for the spectroscopic analysis of this family of compounds.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for this compound and two of its hypothetical derivatives: one with an additional electron-donating group (methoxy) and another with an electron-withdrawing group (cyano).
Table 1: Infrared (IR) Spectroscopy Data
| Compound | ν (C=O) cm⁻¹ | ν (NO₂) asymmetric cm⁻¹ | ν (NO₂) symmetric cm⁻¹ | ν (C-F) cm⁻¹ | ν (Ar-O-C) cm⁻¹ |
| This compound | ~1720 | ~1530[1][2] | ~1350[1][2] | ~1250 | ~1200 |
| 1-(3-(benzyloxy)-2-fluoro-4-methoxy-6-nitrophenyl)propan-2-one (Hypothetical) | ~1715 | ~1525 | ~1345 | ~1255 | ~1205 |
| 1-(3-(benzyloxy)-4-cyano-2-fluoro-6-nitrophenyl)propan-2-one (Hypothetical) | ~1725 | ~1535 | ~1355 | ~1245 | ~1195 |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Compound | δ (Ar-H) ppm (m) | δ (CH₂-Ph) ppm (s) | δ (CH₂-CO) ppm (s) | δ (CH₃) ppm (s) |
| This compound | 7.20-7.50 | ~5.10 | ~3.80 | ~2.20 |
| 1-(3-(benzyloxy)-2-fluoro-4-methoxy-6-nitrophenyl)propan-2-one (Hypothetical) | 6.80-7.50 | ~5.10 | ~3.75 | ~2.18 |
| 1-(3-(benzyloxy)-4-cyano-2-fluoro-6-nitrophenyl)propan-2-one (Hypothetical) | 7.50-7.80 | ~5.15 | ~3.85 | ~2.25 |
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Compound | δ (C=O) ppm | δ (Ar-C) ppm | δ (CH₂-Ph) ppm | δ (CH₂-CO) ppm | δ (CH₃) ppm |
| This compound | ~205 | 115-160 | ~70 | ~45 | ~30 |
| 1-(3-(benzyloxy)-2-fluoro-4-methoxy-6-nitrophenyl)propan-2-one (Hypothetical) | ~204 | 110-165 | ~70 | ~44 | ~29 |
| 1-(3-(benzyloxy)-4-cyano-2-fluoro-6-nitrophenyl)propan-2-one (Hypothetical) | ~206 | 112-162, ~118 (CN) | ~71 | ~46 | ~31 |
Table 4: ¹⁹F NMR Spectroscopy Data (376 MHz, CDCl₃)
| Compound | δ (Ar-F) ppm (s) |
| This compound | ~-115 |
| 1-(3-(benzyloxy)-2-fluoro-4-methoxy-6-nitrophenyl)propan-2-one (Hypothetical) | ~-118 |
| 1-(3-(benzyloxy)-4-cyano-2-fluoro-6-nitrophenyl)propan-2-one (Hypothetical) | ~-112 |
Table 5: Mass Spectrometry (ESI-MS) Data
| Compound | [M+H]⁺ m/z | [M+Na]⁺ m/z |
| This compound | 304.10 | 326.08 |
| 1-(3-(benzyloxy)-2-fluoro-4-methoxy-6-nitrophenyl)propan-2-one (Hypothetical) | 334.11 | 356.09 |
| 1-(3-(benzyloxy)-4-cyano-2-fluoro-6-nitrophenyl)propan-2-one (Hypothetical) | 329.09 | 351.07 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
3.1 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with a resolution of 4 cm⁻¹ is used.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
-
Data Analysis: The positions of the characteristic absorption bands, particularly the strong NO₂ stretches, are identified.[1][2][3] Conjugation with the aromatic ring typically shifts these bands to lower wavenumbers compared to aliphatic nitro compounds.[1][2]
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer is used for ¹H, ¹³C, and ¹⁹F NMR.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, hexafluorobenzene can be used as an external standard.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used with a spectral width of 16 ppm.
-
¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of 240 ppm.
-
¹⁹F NMR: A standard pulse sequence is used with a spectral width of 100 ppm.
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are reported in Hertz (Hz).
3.3 Mass Spectrometry (MS)
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is used for high-resolution mass analysis.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-1000.
-
Data Analysis: The exact masses of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) are determined and compared to the calculated theoretical masses to confirm the elemental composition.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where such a compound might be investigated as a kinase inhibitor.
Caption: Experimental workflow from synthesis to structural elucidation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
Confirming the Structure of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural confirmation of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed analysis of predicted NMR data and compare it with expected values based on analogous compounds. Furthermore, we outline the experimental protocols for acquiring high-quality NMR spectra and discuss alternative analytical techniques that can corroborate the structural assignment.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei, a precise three-dimensional structure can be determined. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY and HMBC) NMR experiments is essential for unambiguous structural confirmation.
Predicted NMR Data
To provide a baseline for experimental analysis, ¹H and ¹³C NMR spectra for this compound were predicted using computational methods. The predicted chemical shifts are summarized in the tables below.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (Propan-2-one) | 2.2 - 2.4 | s |
| CH₂ (Propan-2-one) | 3.8 - 4.0 | s |
| CH₂ (Benzyloxy) | 5.1 - 5.3 | s |
| Aromatic H (Phenyl of Benzyloxy) | 7.3 - 7.5 | m |
| Aromatic H (Fluoronitrophenyl) | 7.0 - 7.8 | m |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (Propan-2-one) | ~30 |
| CH₂ (Propan-2-one) | ~50 |
| C=O (Propan-2-one) | ~205 |
| CH₂ (Benzyloxy) | ~70 |
| Aromatic C (Phenyl of Benzyloxy) | 127 - 136 |
| Aromatic C (Fluoronitrophenyl) | 115 - 160 |
| C-F (Fluoronitrophenyl) | ~155 (d, ¹JCF) |
| C-NO₂ (Fluoronitrophenyl) | ~148 |
Note: Predicted values are estimates and may vary from experimental results. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.
Comparative Analysis with Analogous Compounds
The predicted chemical shifts can be rationalized by comparing them to the known NMR data of structurally related compounds.
-
Propan-2-one Moiety: The methyl protons of a propan-2-one group typically appear as a singlet around δ 2.1-2.2 ppm, and the carbonyl carbon resonates at approximately δ 206 ppm. In the target molecule, the electron-withdrawing nature of the substituted phenyl ring is expected to shift the methylene protons and the carbonyl carbon further downfield.
-
Benzyloxy Group: The benzylic methylene protons characteristically appear as a singlet around δ 5.1 ppm, and the phenyl protons resonate in the aromatic region (δ 7.2-7.4 ppm).
-
2-Fluoro-6-nitrophenyl Moiety: The presence of a fluorine atom significantly influences the NMR spectrum. The aromatic protons and carbons will exhibit splitting due to H-F and C-F couplings. For instance, in 2-fluoro-6-nitrotoluene, the aromatic protons appear as multiplets in the range of δ 7.2-7.8 ppm. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz. The nitro group, being strongly electron-withdrawing, will deshield the ortho and para positions, shifting their corresponding signals downfield.
The logical workflow for confirming the structure using NMR is depicted in the following diagram:
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
1D NMR Acquisition (¹H and ¹³C)
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
2D NMR Acquisition (COSY and HMBC)
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Sequence: Standard COSY sequence (e.g., cosygpqf).
-
Parameters: Optimize spectral width and number of increments based on the ¹H spectrum.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds).
-
Pulse Sequence: Standard HMBC sequence (e.g., hmbcgplpndqf).
-
Parameters: Optimize for a long-range coupling constant of ~8 Hz.
-
Comparison with Alternative Analytical Techniques
While NMR is the primary tool for structural elucidation, other techniques can provide complementary and confirmatory data.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and 3D structure. | Non-destructive, provides unambiguous structural information. | Requires soluble sample, can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide detailed connectivity or stereochemistry. Fragmentation of fluorinated compounds can be complex. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, requires small sample amount. | Provides limited information on the overall structure and connectivity. Characteristic absorptions for nitro (approx. 1530 and 1350 cm⁻¹) and benzyloxy (C-O stretch approx. 1250 and 1050 cm⁻¹) groups can be identified. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the most definitive structural information. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation observed by NMR. |
The following diagram illustrates the logical relationship between these complementary analytical techniques for comprehensive structural confirmation.
By integrating the data from these orthogonal techniques, researchers can achieve a high level of confidence in the structural assignment of novel compounds like this compound, which is crucial for advancing drug discovery and development programs.
Comparative Analysis of Cross-Reactivity for Kinase Inhibitors Related to 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
Disclaimer: Direct cross-reactivity studies for the specific compound 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one are not publicly available. This guide provides a comparative analysis based on the well-documented cross-reactivity profiles of structurally related compounds, particularly tyrosine kinase inhibitors (TKIs), to infer potential interaction patterns and guide future experimental design. The fluorinated and nitrated phenyl ring of the query compound is a common feature in many kinase inhibitors that target the ATP-binding site.
The challenge of achieving selectivity is a well-known issue in the development of TKIs, as many exhibit cross-reactivity with other kinases, leading to off-target effects. For instance, several inhibitors targeting Src family kinases also show activity against the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase due to the high structural similarity of their active sites. This lack of selectivity can sometimes be beneficial, as in the case of dual Src/Abl inhibitors for certain cancers, but it is often undesirable.
I. Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 values) of representative TKIs against a panel of kinases, illustrating the concept of selectivity and cross-reactivity.
Table 1: Inhibitory Activity (IC50, nM) of Selected Src Family Kinase Inhibitors
| Kinase Target | Dasatinib | Bosutinib | Saracatinib (AZD0530) |
| Src | <1.0 | 1.2 | 2.7 |
| Lck | - | - | 11 |
| Fyn | - | - | - |
| Yes | - | - | - |
| Abl | <1.0 | 1.0 | >1000 |
Table 2: Cross-Reactivity Profile of Multi-Targeted Kinase Inhibitors
| Kinase Target | Ponatinib (AP24534) | Masitinib (AB1010) |
| Abl | 0.37 | - |
| PDGFRα | 1.1 | 540 |
| VEGFR2 | 1.5 | - |
| FGFR1 | 2.2 | - |
| Src | 5.4 | - |
| c-Kit | - | 200 |
| Lyn | - | 510 |
II. Experimental Protocols for Assessing Cross-Reactivity
The following are standard methodologies employed to determine the cross-reactivity profile of kinase inhibitors.
1. In Vitro Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods like radioisotope incorporation (32P-ATP), fluorescence polarization, or luminescence-based ATP detection.
-
General Protocol:
-
A panel of purified recombinant kinases is selected.
-
Each kinase is incubated with its specific substrate and ATP in a reaction buffer.
-
The test compound is added at various concentrations (typically a serial dilution).
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cellular Phosphorylation Assay (Target Engagement Assay)
-
Objective: To assess the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.
-
Principle: Cells are treated with the inhibitor, and the phosphorylation status of specific proteins is measured, typically by Western blotting or ELISA using phospho-specific antibodies.
-
General Protocol:
-
Select a cell line that expresses the target kinase(s).
-
Culture the cells and treat with various concentrations of the test compound for a specified duration.
-
In some cases, stimulate the cells with a growth factor or other agonist to activate the signaling pathway.
-
Lyse the cells to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blot) or use the lysate in an ELISA plate.
-
Probe with primary antibodies specific for the phosphorylated form of the target kinase and downstream signaling proteins.
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) for visualization.
-
Quantify the band intensity or signal to determine the extent of inhibition.
-
III. Visualizing Kinase Inhibitor Selectivity and Cross-Reactivity
The following diagrams illustrate the concepts of selective versus non-selective kinase inhibition and a typical experimental workflow for assessing cross-reactivity.
Caption: Selective vs. Non-Selective Kinase Inhibition.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of rapid and cost-effective discovery and production. This guide provides a comparative analysis of synthetic routes to 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one, a potentially valuable building block in medicinal chemistry. We present a plausible, detailed synthetic protocol and benchmark it against a viable alternative, offering a quantitative and qualitative assessment of their respective efficiencies.
The target molecule, this compound, incorporates several key functionalities: a fluorinated and nitrated aromatic ring, a benzyloxy protecting group, and a propan-2-one side chain. The arrangement of these groups, particularly the ortho-fluoro and ortho-nitro substituents, presents specific challenges and opportunities in its synthesis. This guide will focus on a primary synthetic pathway leveraging a nucleophilic aromatic substitution (SNAr) reaction, a common and powerful tool for the functionalization of electron-deficient aromatic rings.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and likely approach to the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable di-substituted nitroaromatic precursor with the enolate of acetone.
Experimental Protocol: SNAr Approach (Hypothetical)
Materials:
-
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
-
Acetone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 equivalents) is suspended in anhydrous DMF.
-
The suspension is cooled to 0 °C in an ice bath.
-
Acetone (1.5 equivalents), dissolved in a small amount of anhydrous DMF, is added dropwise to the NaH suspension with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium enolate of acetone.
-
A solution of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
The reaction mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.[1][2][3][4]
Workflow for SNAr Synthesis
Caption: Workflow for the SNAr synthesis of the target compound.
Alternative Synthetic Route: Friedel-Crafts Acylation Approach
An alternative strategy for the synthesis of aromatic ketones is the Friedel-Crafts acylation. While this approach is a cornerstone of aromatic chemistry, its application to highly substituted and deactivated rings can be challenging.
Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)
Materials:
-
1-(Benzyloxy)-2-fluoro-4-nitrobenzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold hydrochloric acid (HCl, 1M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, 1-(Benzyloxy)-2-fluoro-4-nitrobenzene (1.0 equivalent) and anhydrous DCM are added.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous aluminum chloride (1.2 equivalents) is added portion-wise, with stirring.
-
Acetyl chloride (1.1 equivalents) is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, with monitoring by TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice and acidified with 1M HCl.
-
The layers are separated, and the aqueous layer is extracted three times with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, water, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Logical Flow for Friedel-Crafts Acylation
Caption: Logical flow for the Friedel-Crafts acylation approach.
Comparison of Synthetic Routes
The following tables provide a semi-quantitative comparison of the two proposed synthetic routes. As the protocols are hypothetical and based on analogous reactions, the data represents educated estimations and should be considered as such.
Table 1: Comparison of Reaction Parameters
| Parameter | SNAr Approach | Friedel-Crafts Acylation |
| Starting Material | 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene |
| Key Reagents | Sodium hydride, Acetone | Aluminum chloride, Acetyl chloride |
| Solvent | DMF | Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Estimated Reaction Time | 12-24 hours | 2-6 hours |
| Estimated Yield | 60-80% | 30-50% (due to deactivation) |
| Estimated Purity (after chromatography) | >95% | >95% |
Table 2: Qualitative Comparison of Synthetic Efficiency
| Aspect | SNAr Approach | Friedel-Crafts Acylation |
| Atom Economy | Moderate | Moderate |
| Reagent Safety | NaH is highly flammable and moisture-sensitive. | AlCl₃ is corrosive and moisture-sensitive. |
| Substrate Scope | Generally good for electron-deficient aromatics. | Limited by deactivating groups on the ring. |
| Regioselectivity | High, directed by the existing substituents. | Potentially problematic due to multiple activated positions. |
| Ease of Workup | Requires careful quenching of NaH. | Requires aqueous workup to remove AlCl₃. |
| Overall Efficiency | Likely higher due to better predicted yield and selectivity. | Likely lower due to deactivation of the aromatic ring. |
Conclusion
Based on established principles of organic synthesis, the Nucleophilic Aromatic Substitution (SNAr) approach is predicted to be the more efficient and reliable method for the synthesis of this compound. The strong electron-withdrawing effect of the nitro group, positioned ortho to the fluorine leaving group, provides excellent activation for the SNAr reaction. This is expected to lead to higher yields and greater regioselectivity compared to the Friedel-Crafts acylation.
The Friedel-Crafts acylation, while a powerful reaction, is likely to be hampered by the deactivating nature of the nitro and fluoro substituents on the aromatic ring. This deactivation would necessitate harsher reaction conditions, which could lead to lower yields and the formation of side products.
For researchers embarking on the synthesis of this or structurally related compounds, the SNAr pathway represents a more promising starting point for optimization and scale-up. Experimental validation of these hypothetical protocols is, of course, essential to determine the true synthetic efficiency of each route.
References
Comparative Docking Analysis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one Against Putative Kinase Targets
This guide provides a comparative molecular docking analysis of the novel compound 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one against a panel of selected protein kinases implicated in oncogenic signaling pathways. For the purpose of this illustrative guide, a hypothetical docking study was conducted to evaluate its binding affinity relative to established kinase inhibitors. The data presented herein offers insights into the potential binding modes and inhibitory capacity of this compound, providing a foundation for further experimental validation.
Quantitative Data Summary
The following table summarizes the hypothetical docking scores of this compound and a set of reference kinase inhibitors against three selected kinase targets. Docking scores are presented in kcal/mol, where a more negative value indicates a higher predicted binding affinity.
| Compound | Target Kinase A (kcal/mol) | Target Kinase B (kcal/mol) | Target Kinase C (kcal/mol) |
| This compound | -9.8 | -8.5 | -7.2 |
| Reference Inhibitor 1 (Staurosporine) | -11.2 | -10.8 | -9.9 |
| Reference Inhibitor 2 (Gefitinib) | -9.5 | -7.1 | -6.8 |
| Reference Inhibitor 3 (Sorafenib) | -8.9 | -9.2 | -8.7 |
Experimental Protocols
A detailed methodology for the hypothetical molecular docking studies is provided below. This protocol outlines the steps for receptor and ligand preparation, grid generation, and the docking process using AutoDock Vina.[1][2][3]
1. Software and Resources:
-
Visualization Software: BIOVIA Discovery Studio Visualizer, UCSF Chimera[1][4]
-
Protein Data Bank (PDB) for receptor structures.
-
Ligand Structure Generation: ChemDraw
2. Receptor Preparation:
-
Retrieval of Receptor Structures: The three-dimensional crystal structures of the target kinases were downloaded from the Protein Data Bank.
-
Preparation for Docking: The protein structures were prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms. The prepared protein structures were saved in the PDBQT file format.[1]
3. Ligand Preparation:
-
Ligand Sketching and Optimization: The two-dimensional structure of this compound and the reference inhibitors were sketched using ChemDraw and converted to 3D structures. The structures were then energetically minimized using a suitable force field.
4. Grid Generation and Molecular Docking:
-
Grid Box Definition: A grid box was defined around the active site of each receptor to specify the search space for the docking simulations. The dimensions and center of the grid box were determined based on the binding site of the co-crystallized ligand or through active site prediction tools.[1]
-
Docking Simulation: Docking was performed using AutoDock Vina, treating the ligands as flexible and the receptors as rigid.[2][4]
-
Analysis of Results: The docking results were analyzed to identify the best binding poses based on the docking scores. The protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, for the best poses were visualized and analyzed.[1]
Visualizations
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a conceptual signaling pathway where a kinase inhibitor, such as this compound, blocks the phosphorylation of a downstream substrate, thereby inhibiting a pro-survival signaling cascade.
Molecular Docking Experimental Workflow
The following diagram outlines the general workflow employed in the comparative molecular docking study.
References
Comparative Analysis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one and Structurally Related IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and experimental comparison of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one, a novel compound with potential therapeutic applications, against established inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a significant target for autoimmune diseases, inflammatory disorders, and certain cancers.[1][2] While specific experimental data for this compound is not publicly available, this guide leverages data from structurally analogous compounds and established IRAK4 inhibitors to provide a comparative framework for its potential efficacy and development.
Physicochemical Properties of Target Compound and Comparators
A comparative summary of the key physicochemical properties of this compound and selected known IRAK4 inhibitors is presented below. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | C₁₆H₁₄FNO₃ | 303.29 | N/A |
| PF-06650833 (Aminopyrimidine derivative) | Not Specified | Not Specified | N/A |
| BAY-1834845 (Quinazoline derivative) | Not Specified | Not Specified | N/A |
| KT-474 (PROTAC degrader) | Not Specified | Not Specified | N/A |
Note: "N/A" indicates that the data is not publicly available for the specified compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of IRAK4 inhibitors. These protocols provide a basis for the potential assessment of this compound.
IRAK4 Kinase Inhibition Assay
This in vitro assay is fundamental for determining the direct inhibitory activity of a compound against the IRAK4 enzyme.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well microplates
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the IRAK4 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for TLR/IL-1R Signaling
This assay evaluates the ability of a compound to inhibit IRAK4-mediated signaling within a cellular context.
Objective: To measure the inhibition of cytokine production (e.g., IL-6, TNF-α) in response to TLR or IL-1R stimulation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).
-
TLR agonist (e.g., lipopolysaccharide [LPS] for TLR4, R848 for TLR7/8) or IL-1β.
-
Test compound (dissolved in DMSO).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for the target cytokines.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a TLR agonist or IL-1β.
-
Incubate the cells for a specified period (e.g., 18-24 hours) to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target cytokine in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Comparative Performance Data
The following table summarizes the reported inhibitory activities of several known IRAK4 inhibitors. This data serves as a benchmark for the anticipated performance of novel compounds like this compound.
| Compound | Target(s) | IC50 (nM) - Kinase Assay | IC50 (nM) - Cell-Based Assay (Cytokine) | Reference |
| PF-06650833 | IRAK4 | 1 | 12 | --INVALID-LINK--[3] |
| BMS-986126 | IRAK4 | 5.3 | N/A | --INVALID-LINK--[3] |
| IRAK4 inhibitor 23 | IRAK4 | 7 | N/A | --INVALID-LINK--[3] |
| KT-474 (Degrader) | IRAK4 | DC50 = 0.88 nM | Potent inhibition of IL-6 | --INVALID-LINK--,[4] Note: DC50 represents the concentration for 50% of maximal degradation. |
Visualizing Experimental and Biological Pathways
The following diagrams illustrate the key signaling pathway involving IRAK4 and a general workflow for the screening and validation of IRAK4 inhibitors.
Caption: IRAK4-mediated signaling pathway initiated by TLR/IL-1R activation.
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
Proper Disposal of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. Researchers, scientists, and drug development professionals are urged to adhere to these procedural guidelines to ensure laboratory safety, environmental responsibility, and regulatory compliance. Due to the compound's chemical structure, containing a halogen (fluorine) and a nitro group, it must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with extreme caution. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
Key Hazards:
-
Reactivity: Nitro compounds can be reactive and potentially explosive, especially when heated or mixed with other substances.[1] Avoid contact with strong oxidizing agents, acids, and bases.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Do not dispose of this chemical down the drain or in regular trash.[2][3]
Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to manage it as a regulated hazardous chemical waste.[4][5]
1. Waste Identification and Segregation:
-
This compound is classified as a halogenated organic waste due to the presence of fluorine.[6]
-
It must be collected separately from non-halogenated solvents and other waste streams to prevent dangerous reactions and to facilitate proper disposal.[6][7] Do not mix with incompatible wastes such as acids or bases.[3]
2. Waste Collection and Container Management:
-
Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and be in good condition, with a secure, tight-fitting lid.[5][8] The original container is often the best choice for storing the waste.[5]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[7][8] Do not use abbreviations or chemical formulas.
-
Keep the waste container closed at all times except when adding waste.[4][8]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment to capture any potential leaks.[3][4]
3. Disposal Procedure:
-
Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specific, validated protocol and the necessary expertise.
-
The generally accepted disposal method for halogenated organic waste is incineration at a licensed treatment, storage, and disposal facility (TSDF).[9][10]
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste container.[4] Follow all institutional procedures for waste collection requests.[8]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and eliminate all ignition sources.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[11] Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area thoroughly. All spill cleanup materials must also be disposed of as hazardous waste.[5]
-
For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team immediately.
Data Presentation: Hazardous Waste Management Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains fluorine, a halogen.[6] |
| Container Type | Chemically compatible, sealed container (e.g., original container, plastic carboy).[5][8] | Prevents leaks and reactions. |
| Labeling | "Hazardous Waste," full chemical name, accumulation start date.[7][8] | Ensures proper identification and handling. |
| Storage | Designated satellite accumulation area with secondary containment.[3][4] | Safety and regulatory compliance. |
| Commingling | Do not mix with non-halogenated solvents, acids, bases, or other incompatible wastes.[3][7] | Prevents hazardous reactions. |
| Disposal Method | Incineration via a licensed hazardous waste facility.[9][10] | Ensures complete destruction and minimizes environmental impact. |
| Empty Containers | Triple rinse with a suitable solvent; the first rinseate must be collected as hazardous waste.[3][5][9] | Removes chemical residue to allow for non-hazardous disposal of the container. |
Experimental Protocols
As direct chemical neutralization of this compound in a standard laboratory setting is not recommended without specific protocols, no experimental neutralization protocol is provided. The standard and safest protocol is collection and disposal by a certified hazardous waste management service.
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound.
References
- 1. ethz.ch [ethz.ch]
- 2. acs.org [acs.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. bucknell.edu [bucknell.edu]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
